MC-Val-Cit-PAB-rifabutin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C74H101N10O17+ |
|---|---|
分子量 |
1402.6 g/mol |
IUPAC 名称 |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate |
InChI |
InChI=1S/C74H100N10O17/c1-39(2)37-84(38-48-23-25-49(26-24-48)77-70(95)50(21-18-32-76-72(75)97)78-71(96)58(40(3)4)79-52(86)22-15-14-16-33-83-53(87)27-28-54(83)88)34-30-74(31-35-84)81-59-55-56-64(91)46(10)67-57(55)68(93)73(12,101-67)99-36-29-51(98-13)43(7)66(100-47(11)85)45(9)63(90)44(8)62(89)41(5)19-17-20-42(6)69(94)80-61(65(56)92)60(59)82-74/h17,19-20,23-29,36,39-41,43-45,50-51,58,62-63,66,89-90H,14-16,18,21-22,30-35,37-38H2,1-13H3,(H8-,75,76,77,78,79,80,81,82,86,87,88,91,92,93,94,95,96,97)/p+1/b19-17-,36-29-,42-20-/t41-,43+,44+,45+,50-,51-,58-,62-,63+,66+,73-,74?,84?/m0/s1 |
InChI 键 |
WBLRGFPDBLJWGU-QDTCKSFQSA-O |
手性 SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CC(C)C)N=C25)O)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CC(C)C)N=C25)O)C |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Synthesis of MC-Val-Cit-PAB-rifabutin
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Val-Cit-PAB-rifabutin is a drug-linker conjugate developed for use in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The this compound conjugate consists of three key components:
-
Rifabutin: The cytotoxic payload, which is a DNA-dependent RNA polymerase inhibitor.[1] Its mechanism of action involves the inhibition of bacterial RNA synthesis, and it has found application as an antibiotic. In the context of ADCs, its potent cell-killing ability is harnessed for anti-cancer therapy.
-
MC-Val-Cit-PAB Linker: A sophisticated linker system designed for controlled drug release. This linker is comprised of:
-
MC (Maleimidocaproyl): A thiol-reactive group that allows for covalent attachment to cysteine residues on a monoclonal antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage ensures the selective release of the drug within the target cancer cell.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously releases the active rifabutin payload.
-
-
Antibody: While the this compound is the drug-linker component, it is designed to be conjugated to a monoclonal antibody that targets a specific tumor-associated antigen. This guidance focuses on the chemical synthesis of the drug-linker conjugate itself.
This technical guide provides a comprehensive overview of the structure, synthesis, and key quantitative data for this compound.
Chemical Structure
The chemical structure of this compound is presented below:
(A chemical structure diagram would be ideally placed here. As a text-based AI, I will provide a DOT script to generate a simplified representation of the connectivity.)
Figure 1: A simplified block diagram illustrating the components of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Method | Reference |
| Purity | 95.33% | HPLC | [1][2] |
| Molecular Formula | C74H101ClN10O17 | - | [2] |
| Molecular Weight | 1438.10 g/mol | - | [2] |
| Appearance | Brown to reddish-brown solid | Visual Inspection | [2] |
| Structural Confirmation | Consistent with structure | 1H NMR, LCMS | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the synthesis of the MC-Val-Cit-PAB linker followed by the conjugation of rifabutin.
Synthesis of the MC-Val-Cit-PAB Linker
A representative synthesis of the MC-Val-Cit-PAB linker is a six-step process with a reported overall yield of approximately 50%. The workflow for this synthesis is depicted in the diagram below.
Figure 2: Workflow for the synthesis of the MC-Val-Cit-PAB linker.
Experimental Protocol for Linker Synthesis (Representative)
The following is a representative protocol for the synthesis of the MC-Val-Cit-PAB linker, adapted from published procedures.
Step 1: Fmoc Protection of L-Citrulline
-
L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane) to yield Fmoc-L-Citrulline.
Step 2: Coupling with p-aminobenzyl alcohol
-
Fmoc-L-Citrulline is coupled with p-aminobenzyl alcohol using a peptide coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in an anhydrous organic solvent (e.g., N,N-Dimethylformamide - DMF).
Step 3: Fmoc Deprotection
-
The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a solution of piperidine in DMF to yield Cit-PABOH.
Step 4: Dipeptide Formation
-
The resulting Cit-PABOH is then coupled with Fmoc-L-Valine-pentafluorophenyl ester (Fmoc-Val-PFP) or another activated form of Fmoc-Valine in a suitable solvent to form the dipeptide Fmoc-Val-Cit-PABOH.
Step 5: Fmoc Deprotection
-
The Fmoc group is again removed from Fmoc-Val-Cit-PABOH using piperidine in DMF to give Val-Cit-PABOH.
Step 6: Coupling with Maleimidocaproic acid
-
Finally, the Val-Cit-PABOH is reacted with an activated ester of 6-maleimidohexanoic acid (e.g., N-hydroxysuccinimide ester - MC-OSu) in a solvent like DMF to yield the final linker, MC-Val-Cit-PABOH.
Conjugation of Rifabutin to the MC-Val-Cit-PAB Linker
The final step in the synthesis of this compound involves the conjugation of the rifabutin payload to the MC-Val-Cit-PAB linker. This is typically achieved by activating the hydroxyl group of the PAB moiety on the linker and then reacting it with an appropriate functional group on the rifabutin molecule.
Figure 3: Logical relationship for the conjugation of rifabutin to the MC-Val-Cit-PAB linker.
Experimental Protocol for Rifabutin Conjugation (Representative)
The following is a representative protocol for the conjugation of a drug to the MC-Val-Cit-PAB linker, which can be adapted for rifabutin.
Step 1: Activation of the Linker
-
The MC-Val-Cit-PABOH linker is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or DMF.
-
The hydroxyl group of the p-aminobenzyl alcohol (PAB) moiety is activated. This can be achieved by converting it to a more reactive species, for example, by reacting it with p-nitrophenyl chloroformate in the presence of a base like pyridine to form a p-nitrophenyl carbonate intermediate.
Step 2: Conjugation with Rifabutin
-
Rifabutin, which contains a suitable nucleophilic group (e.g., an amine on the piperidine ring), is dissolved in an appropriate anhydrous solvent.
-
The activated linker is then added to the solution of rifabutin. The reaction is typically stirred at room temperature for several hours to overnight.
-
The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Purification
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel or by preparative HPLC to yield the final this compound conjugate.
Step 4: Characterization
-
The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR, Mass Spectrometry (MS), and HPLC.
Conclusion
This technical guide has provided a detailed overview of the structure and synthesis of this compound, a key component in the development of next-generation antibody-drug conjugates. The information presented, including the chemical structure, quantitative data, and detailed synthetic protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy. The well-defined synthesis and the cleavable nature of the linker make this compound a promising candidate for the development of effective and highly specific ADCs.
References
In-Depth Technical Guide: Chemical Properties of MC-Val-Cit-PAB-Rifabutin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the drug-linker conjugate MC-Val-Cit-PAB-rifabutin. This conjugate is designed for use in Antibody-Drug Conjugates (ADCs), combining the potent antibiotic rifabutin with a targeted delivery system.
Introduction to this compound
This compound is a key component in the development of next-generation ADCs. It comprises the antibiotic drug rifabutin attached to a linker system specifically engineered for controlled release within target cells. The linker consists of four key parts:
-
MC (Maleimidocaproyl): A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.[1]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the active drug in its unmodified form.
-
Rifabutin: The cytotoxic payload, a potent DNA-dependent RNA polymerase inhibitor.[2][3]
This modular design ensures stability in systemic circulation and facilitates potent, targeted drug release upon internalization into the target cell.[4]
Chemical Properties
The chemical properties of the complete drug-linker conjugate, as well as its constituent components, are summarized below. These properties are critical for understanding the behavior of the molecule during synthesis, purification, and in biological systems.
Quantitative Data Summary
| Property | MC-Val-Cit-PAB Linker | Rifabutin | This compound Conjugate |
| Molecular Formula | C₂₈H₄₀N₆O₇[1] | C₄₆H₆₂N₄O₁₁[5] | C₇₄H₁₀₁N₁₀O₁₇ |
| Molecular Weight | 572.7 g/mol [1] | 847.02 g/mol [5] | 1402.65 g/mol |
| Appearance | Solid[1] | Red-violet powder[5] | Data not available |
| Solubility | Soluble in DMSO[1] | Soluble in chloroform and methanol; sparingly soluble in ethanol; very slightly soluble in water (0.19 mg/mL).[5] | Expected to be soluble in organic solvents like DMSO, DMF. |
| Storage Conditions | -20°C to -80°C | Room temperature | -20°C to -80°C (sealed, away from moisture).[6] |
| LogP (n-octanol/water) | Data not available | 3.2[5] | Data not available |
Mechanism of Action and Payload Release
The efficacy of an ADC utilizing the this compound conjugate is dependent on the precise cleavage of the linker and subsequent release of the rifabutin payload within the target cell's lysosome. This process is initiated by the high concentration of cathepsin B in the lysosomal compartment.
Figure 1. Intracellular payload release pathway.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of the this compound conjugate.
Synthesis and Purification Workflow
The synthesis of the drug-linker conjugate involves a multi-step process, beginning with the synthesis of the MC-Val-Cit-PAB linker, followed by conjugation to the rifabutin payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. debiopharm.com [debiopharm.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Core Mechanism of MC-Val-Cit-PAB-Rifabutin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Val-Cit-PAB-rifabutin is an antibody-drug conjugate (ADC) payload, comprising the antibiotic rifabutin linked to a protease-cleavable linker system. This guide elucidates the core mechanism of action of this conjugate, focusing on the synergistic function of its components: the selective cleavage of the linker within the target cell and the subsequent cytotoxic action of the released rifabutin. This document provides a technical overview of the underlying principles, experimental methodologies for its evaluation, and a summary of relevant quantitative data.
Core Mechanism of Action
The therapeutic strategy of an ADC based on this compound relies on a multi-step process designed to deliver the rifabutin payload specifically to target cells, thereby minimizing systemic toxicity. The overall mechanism can be dissected into the intracellular release of rifabutin and its subsequent molecular action.
Intracellular Cleavage of the MC-Val-Cit-PAB Linker
The MC-Val-Cit-PAB linker is a sophisticated chemical bridge engineered for conditional drug release. Its cleavage is a cascade of events initiated by lysosomal proteases:
-
Enzymatic Recognition and Cleavage: The valine-citrulline (Val-Cit) dipeptide sequence is the lynchpin of the linker's design. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][] Evidence also suggests that other cathepsins, such as K, L, and S, can facilitate this cleavage.[3][4]
-
Self-Immolative Cascade: The cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PAB) spacer triggers a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the rifabutin payload in its unmodified, active form.
Molecular Action of Rifabutin
Upon its release into the cytoplasm, rifabutin exerts its cytotoxic effects primarily through the inhibition of DNA-dependent RNA polymerase.[5] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to the β-subunit of RNA polymerase, rifabutin effectively halts the synthesis of RNA, leading to a cascade of downstream effects that culminate in cell death.
Data Presentation
Table 1: Quantitative Parameters for Rifabutin Analysis
| Parameter | Value | Reference(s) |
| Calibration Range in Human Breast Milk | 0.0150 - 1.50 µg/mL | [6][7] |
| Lower Limit of Quantitation (LLOQ) | 0.0150 µg/mL | [6][7] |
| Wavelength of Maximum Absorbance (λmax) | 275 nm and 310 nm | [8] |
Table 2: Representative Cytotoxicity of a Val-Cit-PAB-linked ADC
Data for anti-CD22-MC-VC-PABC-MMAE is used as a proxy to illustrate the potential potency of ADCs with this linker system.
| Cell Line | IC50 (nM) | Reference(s) |
| BJAB | 3.3 | [9] |
| WSU | 0.95 | [9] |
Experimental Protocols
The evaluation of an ADC like one utilizing this compound involves a series of in vitro assays to characterize its stability, cleavage kinetics, and cytotoxic potency.
Cathepsin B Cleavage Assay
This assay quantifies the rate and extent of linker cleavage by the target enzyme.
Materials:
-
This compound conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, 2 mM DTT
-
Quenching solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the this compound conjugate in the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and immediately quench the reaction with the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released rifabutin and remaining intact conjugate.
References
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. medchemexpress.com [medchemexpress.com]
The Role of the p-Aminobenzyl Spacer in Rifabutin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the p-aminobenzyl (PAB) spacer's crucial role in the controlled release of rifabutin, particularly within the context of drug-linker conjugates used in targeted therapies like antibody-drug conjugates (ADCs). The PAB spacer is a cornerstone of self-immolative linker technology, designed to be stable in systemic circulation but to rapidly release its cargo upon a specific enzymatic trigger within the target cell.
Introduction: The Self-Immolative PAB Spacer
The primary function of the p-aminobenzyl (PAB) self-immolative spacer is to act as a stable bridge between a carrier molecule (like an antibody) and a potent drug, such as the antibiotic rifabutin. In its conjugated form, the drug is rendered inactive. The linker is engineered for controlled, triggered, and irreversible decomposition only after a specific activation event, ensuring the drug is released at the desired site of action.[1] This mechanism is critical for preventing premature drug release in the bloodstream, which could lead to off-target toxicity, and for ensuring efficient payload delivery to maximize therapeutic efficacy.[1]
The most common configuration involves a dipeptide, such as valine-citrulline (Val-Cit), attached to the PAB spacer. This dipeptide is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[2]
Mechanism of Rifabutin Release
The release of rifabutin from a Val-Cit-PAB linker is a multi-step process that occurs after the conjugate is internalized by the target cell.
-
Internalization & Lysosomal Trafficking : The ADC binds to its target antigen on the cell surface and is internalized via receptor-mediated endocytosis, eventually being trafficked to the lysosome.
-
Enzymatic Cleavage : Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer's amino group.[2]
-
Self-Immolation : The cleavage unmasks the aniline nitrogen of the PAB group, initiating a spontaneous 1,6-electronic cascade elimination reaction.[3]
-
Drug Liberation : This rapid electronic rearrangement results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide, leading to the release of the unmodified, active rifabutin molecule.[3]
Since rifabutin contains a tertiary amine, a specialized PAB variant, the p-aminobenzyl quaternary ammonium salt (PABQ), is employed to create a stable, cleavable linkage.[4][5]
Figure 1. Release mechanism of Rifabutin from a PABQ linker.
Quantitative Data on PAB Spacer Cleavage
Table 1: Representative Release Kinetics of Payloads from Val-Cit-PAB Linkers
| Payload | Enzyme | Condition | Half-life (t½) | % Release (Time) | Reference |
|---|---|---|---|---|---|
| Doxorubicin | Cathepsin B | pH 5.0, 37°C | ~3.5 h | >90% (24 h) | --INVALID-LINK-- |
| MMAE | Cathepsin B | Lysosomal Extract | - | Complete (4 h) | --INVALID-LINK-- |
| Camptothecin Deriv. | Cathepsin B | pH 5.5, 37°C | - | Complete (4 h) | [4] |
| Aniline-based Tubulin Inhibitor | Cathepsin B | pH 5.5, 37°C | - | >95% (6 h) |[6] |
Note: This table summarizes data for different payloads to illustrate the general efficiency of the Val-Cit-PAB linker system. Actual results for rifabutin may vary.
Experimental Protocols
The following sections outline the necessary methodologies for the synthesis of the drug-linker conjugate and the subsequent in vitro analysis of its cleavage.
Synthesis of this compound
The synthesis is a multi-step process involving the preparation of the linker and its final conjugation to rifabutin. The following is a composite protocol based on established methods.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological evaluation of novel quaternary ammonium antibody drug conjugates based on camptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
Rifabutin as a Novel Cytotoxic Payload for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The selection of an appropriate payload is critical to the therapeutic index and overall success of an ADC. While traditional payloads have centered on microtubule inhibitors and DNA-damaging agents, the exploration of novel cytotoxins with unique mechanisms of action is an area of intense research. This technical guide explores the untapped potential of rifabutin, a rifamycin antibiotic, as a cytotoxic payload for the next generation of ADCs.
This document provides a comprehensive overview of rifabutin's anti-cancer properties, its mechanism of action, and a hypothetical framework for its evaluation and implementation as an ADC payload. While direct evidence of rifabutin's use in ADCs is not yet established in published literature, this guide serves as a foundational resource for researchers poised to investigate this innovative application. We present available cytotoxicity data, detailed experimental protocols for payload evaluation, and visual representations of cellular pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction to Rifabutin as a Potential ADC Payload
Rifabutin, traditionally used as an antibiotic for mycobacterial infections, has demonstrated intriguing anti-cancer properties that warrant its consideration as a novel ADC payload. Its multifaceted mechanism of action, which extends beyond its antimicrobial activities, offers a unique approach to cancer cell cytotoxicity.
Key Attributes of Rifabutin:
-
Cytotoxicity in Cancer Cells: Rifabutin has been shown to exhibit cytotoxic effects in various cancer cell lines, particularly in lung cancer.[1][2] Its potency, while generally in the micromolar range, could be significantly enhanced through targeted delivery via an ADC.
-
Unique Mechanism of Action: In cancer cells, rifabutin's cytotoxic activity has been linked to the inhibition of the eIF4E-β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[1] This distinct mechanism could be effective against tumors resistant to conventional ADC payloads.
-
P-glycoprotein (P-gp) Inhibition: Rifabutin has been identified as a potent inhibitor of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer.[2][3][4][5] An ADC with a rifabutin payload could therefore not only exert direct cytotoxicity but also potentially overcome MDR mechanisms within the tumor microenvironment.
While the intrinsic potency of rifabutin may be lower than that of classical ADC payloads like auristatins or maytansinoids, its unique biological activities present a compelling case for its exploration in ADC development, particularly for cancers where its specific targets are dysregulated or for overcoming drug resistance.
Data Presentation: In Vitro Cytotoxicity of Rifabutin
The following table summarizes the available data on the single-agent cytotoxic activity of rifabutin in various cancer cell lines. It is important to note that research into rifabutin's standalone cytotoxicity in a broad range of cancer cell lines is still emerging.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| Lung Cancer Cell Lines | Non-Small Cell Lung Cancer | 5 - 10 | Not Specified | [2] |
| KB (parental) | Oral Squamous Carcinoma | > 10 | Not Specified | [2] |
| KBV20C (P-gp overexpressing) | Oral Squamous Carcinoma | > 10 | Not Specified | [2] |
Note: The provided data is limited and further comprehensive studies are required to establish a detailed cytotoxicity profile of rifabutin across a wider panel of cancer cell lines.
Mechanism of Action: Signaling Pathways and Cellular Effects
Inhibition of the eIF4E-β-catenin Axis in Lung Cancer
In lung cancer cells, rifabutin has been shown to exert its cytotoxic effects by targeting the eukaryotic translation initiation factor 4E (eIF4E) and the β-catenin signaling pathway.[1] Overexpression of eIF4E and aberrant activation of β-catenin are known drivers of lung cancer development.[1] Rifabutin disrupts this axis by suppressing the phosphorylation of eIF4E, which in turn leads to decreased phosphorylation and transcriptional activity of β-catenin.[1] This ultimately results in the inhibition of proliferation and induction of apoptosis in cancer cells.[1]
Caption: Rifabutin's proposed mechanism of action in cancer cells.
P-glycoprotein (P-gp) Inhibition
Rifabutin is a known inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a wide range of xenobiotics, including many chemotherapeutic drugs.[2][3][5] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer. By inhibiting P-gp, rifabutin can increase the intracellular concentration of co-administered anticancer drugs in resistant cancer cells, thereby enhancing their cytotoxicity.[2][3][4][5] This property is particularly attractive for an ADC payload, as it could create a "bystander effect" by sensitizing neighboring MDR cancer cells to the released payload or other chemotherapeutic agents.
Experimental Protocols for Evaluating Rifabutin as an ADC Payload
The following section outlines a comprehensive suite of experimental protocols that would be necessary to rigorously evaluate the potential of rifabutin as a cytotoxic payload for an ADC.
Synthesis and Characterization of a Rifabutin-Linker-Antibody Conjugate
A critical first step is the chemical conjugation of rifabutin to a monoclonal antibody via a suitable linker.
Methodology:
-
Linker Selection and Synthesis:
-
Choose a linker with appropriate characteristics (e.g., cleavable or non-cleavable) based on the desired mechanism of action. For a rifabutin-ADC, a cleavable linker (e.g., a cathepsin-cleavable valine-citrulline linker) would likely be preferable to ensure payload release within the target cell.
-
Synthesize the linker with reactive moieties for conjugation to both rifabutin and the antibody (e.g., an N-hydroxysuccinimide ester for reaction with an amine on rifabutin and a maleimide for reaction with a thiol on the antibody).
-
-
Antibody Modification:
-
Select a monoclonal antibody that targets a tumor-associated antigen with high expression on the cancer cells of interest and limited expression on healthy tissues.
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for linker conjugation.
-
-
Conjugation of Rifabutin-Linker to the Antibody:
-
React the maleimide-functionalized rifabutin-linker construct with the reduced antibody.
-
Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, linker, and payload.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of rifabutin molecules conjugated to each antibody using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC-HPLC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
Caption: General workflow for the synthesis and characterization of an ADC.
In Vitro Evaluation of the Rifabutin-ADC
A series of in vitro assays are essential to determine the potency, specificity, and mechanism of action of the newly synthesized rifabutin-ADC.
4.2.1. Cytotoxicity Assay (MTT or CellTiter-Glo®)
Objective: To determine the IC50 of the rifabutin-ADC in antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Seed antigen-positive (target) and antigen-negative (non-target) cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the rifabutin-ADC, free rifabutin, and a non-targeting control ADC for a period of 72-120 hours.
-
Assess cell viability using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay.
-
Calculate the IC50 values for each compound in each cell line. A potent and specific ADC will have a significantly lower IC50 in the antigen-positive cell line compared to the antigen-negative cell line and the control ADC.
4.2.2. Bystander Killing Assay
Objective: To determine if the rifabutin payload, once released, can kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive and antigen-negative cells (the latter labeled with a fluorescent marker like GFP) at a defined ratio.
-
Treat the co-culture with the rifabutin-ADC.
-
After the incubation period, assess the viability of the GFP-positive (antigen-negative) cells using flow cytometry or high-content imaging.
-
A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.
4.2.3. Internalization and Lysosomal Trafficking Assay
Objective: To confirm that the rifabutin-ADC is internalized by target cells and trafficked to the lysosome, where the payload can be released.
Methodology:
-
Label the rifabutin-ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™).
-
Incubate antigen-positive cells with the labeled ADC.
-
Monitor the fluorescence signal over time using live-cell imaging or flow cytometry. An increase in fluorescence indicates that the ADC has been internalized and has reached the acidic environment of the lysosome.
In Vivo Evaluation of the Rifabutin-ADC
Preclinical in vivo studies are crucial to assess the efficacy and safety of the rifabutin-ADC in a more complex biological system.
Methodology:
-
Xenograft Mouse Model:
-
Implant human cancer cells (antigen-positive) subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with the rifabutin-ADC, a control ADC, vehicle, and potentially free rifabutin at a maximum tolerated dose.
-
Monitor tumor volume and body weight over time.
-
At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Toxicity Studies:
-
Administer the rifabutin-ADC to healthy animals (e.g., rodents or non-human primates) at various dose levels.
-
Monitor for signs of toxicity, including changes in body weight, clinical observations, and hematological and clinical chemistry parameters.
-
Perform histopathological analysis of major organs to identify any potential off-target toxicities.
-
References
- 1. Antibiotic drug rifabutin is effective against lung cancer cells by targeting the eIF4E-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Strategic Advantage of Rifabutin in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted therapies have revolutionized oncology, yet their efficacy can be hampered by intrinsic and acquired resistance mechanisms, as well as challenging drug-drug interactions. This technical guide explores the multifaceted advantages of incorporating the antibiotic rifabutin into targeted therapy regimens. Beyond its established antimicrobial properties, rifabutin exhibits potent P-glycoprotein (P-gp) inhibitory activity, offering a strategy to overcome multidrug resistance. Furthermore, it possesses a unique anti-cancer mechanism through the inhibition of the eIF4E-β-catenin signaling pathway. Crucially, rifabutin is a significantly weaker inducer of cytochrome P450 3A4 (CYP3A4) compared to its counterpart rifampicin, mitigating the risk of clinically significant drug-drug interactions with numerous targeted agents. This guide provides a comprehensive overview of the preclinical and clinical data supporting the use of rifabutin, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: Overcoming Hurdles in Targeted Therapy
The era of precision medicine in oncology is defined by the success of targeted therapies that exploit specific molecular vulnerabilities in cancer cells. However, the clinical utility of these agents is often limited by two major challenges:
-
Multidrug Resistance (MDR): The overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively transport a wide range of chemotherapeutic and targeted agents out of cancer cells, rendering them ineffective.
-
Drug-Drug Interactions (DDIs): Many targeted therapies are metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. Co-administration with potent inducers of this enzyme can lead to sub-therapeutic drug concentrations and treatment failure.
Rifabutin, a semi-synthetic derivative of rifamycin S, has emerged as a promising adjunct in targeted therapy due to its unique pharmacological profile that addresses both of these critical issues.
Overcoming Multidrug Resistance: Rifabutin as a P-glycoprotein Inhibitor
Rifabutin has demonstrated significant efficacy in reversing P-gp-mediated multidrug resistance. It acts as a potent inhibitor of this efflux pump, thereby increasing the intracellular concentration and cytotoxicity of co-administered anticancer drugs.
Quantitative Data: Enhanced Cytotoxicity with Rifabutin
Studies have shown that low, non-toxic doses of rifabutin can dramatically sensitize P-gp-overexpressing cancer cells to antimitotic drugs like vincristine.
| Cell Line | Treatment | IC50 (nM) | Fold Sensitization | Reference |
| KBV20C (P-gp overexpressing) | Vincristine | >100 | - | |
| Vincristine + 1 µM Rifabutin | ~5 | >20 | ||
| Vincristine + 2.5 µM Rifabutin | <5 | >20 |
Table 1: Sensitization of P-gp overexpressing cancer cells to Vincristine by Rifabutin.
Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This protocol describes a common method to assess the P-gp inhibitory activity of a compound by measuring the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp-overexpressing cell line (e.g., KBV20C) and a parental sensitive cell line (e.g., KB).
-
Rhodamine 123 (stock solution in DMSO).
-
Rifabutin and other test compounds.
-
Positive control P-gp inhibitor (e.g., verapamil).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of rifabutin or control compounds for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 1 hour at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without the test compounds) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.
-
Fluorescence Plate Reader: Read the fluorescence intensity directly from the 96-well plate.
-
-
Data Interpretation: An increase in intracellular Rhodamine 123 fluorescence in the presence of rifabutin indicates inhibition of P-gp-mediated efflux.
A Novel Anti-Cancer Mechanism: Targeting the eIF4E-β-catenin Axis
Recent research has unveiled a direct anti-cancer activity of rifabutin, independent of its role as an antibiotic or P-gp inhibitor. Rifabutin has been shown to be effective against lung cancer cells by targeting the eIF4E-β-catenin signaling axis.
The eukaryotic translation initiation factor 4E (eIF4E) is often overexpressed in various cancers and plays a crucial role in promoting the translation of oncogenic proteins. Aberrant activation of the Wnt/β-catenin signaling pathway is also a hallmark of many cancers. Rifabutin has been found to inhibit the phosphorylation of eIF4E, which in turn leads to a decrease in β-catenin activity and its subsequent transcriptional targets, ultimately inducing apoptosis and inhibiting proliferation in lung cancer cells.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of rifabutin on the eIF4E-β-catenin signaling pathway.
Experimental Protocol: Western Blot for Phospho-eIF4E
This protocol outlines the steps to quantify the levels of phosphorylated eIF4E in cancer cells following treatment with rifabutin.
Materials:
-
Lung cancer cell line (e.g., A549).
-
Rifabutin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat lung cancer cells with various concentrations of rifabutin for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF4E, total eIF4E, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-eIF4E signal to total eIF4E and the loading control.
Mitigating Drug-Drug Interactions: A Weaker CYP3A4 Inducer
A significant advantage of rifabutin over other rifamycins, particularly rifampicin, is its considerably weaker induction of CYP3A4. This is of paramount importance in the context of targeted therapy, as many small molecule inhibitors are substrates of this enzyme. Potent induction of CYP3A4 can lead to rapid metabolism and clearance of the targeted agent, resulting in sub-therapeutic plasma concentrations and diminished efficacy.
Quantitative Data: CYP3A4 Induction in Human Hepatocytes
In vitro studies using primary human hepatocytes have quantified the differential induction of CYP3A4 mRNA by rifabutin and rifampicin.
| Compound | Concentration (µM) | CYP3A4 mRNA Fold Induction | Reference |
| Rifampicin | 10 | ~80-fold | |
| Rifabutin | 10 | ~20-fold |
Table 2: Comparative Induction of CYP3A4 mRNA by Rifampicin and Rifabutin in Primary Human Hepatocytes.
These data clearly demonstrate that rifabutin is a substantially less potent inducer of CYP3A4, suggesting a lower risk of clinically significant DDIs with targeted therapies metabolized by this enzyme.
Clinical Implications for Targeted Therapies
The weaker CYP3A4 induction profile of rifabutin makes it a more favorable option for co-administration with targeted therapies such as:
-
BRAF inhibitors (e.g., vemurafenib, dabrafenib): These are metabolized by CYP3A4.
-
mTOR inhibitors (e.g., everolimus, sirolimus): These are also CYP3A4 substrates.
-
Other tyrosine kinase inhibitors: A wide range of TKIs are metabolized by CYP3A4.
While formal clinical drug interaction studies of rifabutin with all targeted agents are not available, the preclinical data strongly suggest a reduced risk of DDIs compared to rifampicin.
Conclusion and Future Directions
Rifabutin presents a compelling multi-pronged approach to enhancing the efficacy of targeted cancer therapies. Its ability to inhibit P-gp can restore sensitivity to drugs affected by efflux-mediated resistance. Its novel anti-cancer activity via the eIF4E-β-catenin pathway provides an additional, direct therapeutic benefit. Perhaps most critically for the field of targeted therapy, its significantly lower potential for CYP3A4 induction compared to rifampicin offers a safer pharmacological profile, minimizing the risk of detrimental drug-drug interactions.
Further clinical investigation is warranted to fully elucidate the clinical benefits of combining rifabutin with a range of targeted therapies in various cancer types. Prospective clinical trials should be designed to evaluate the impact of rifabutin on the pharmacokinetics, safety, and efficacy of co-administered targeted agents. The repurposing of this well-established antibiotic represents a promising and readily translatable strategy to improve outcomes for patients receiving targeted cancer treatments.
An In-depth Technical Guide to MC-Val-Cit-PAB-rifabutin for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide focuses on the drug-linker conjugate MC-Val-Cit-PAB-rifabutin , a promising combination for the development of novel ADCs.
Rifabutin, the payload in this conjugate, is a well-characterized antibiotic that functions as a DNA-dependent RNA polymerase inhibitor.[1] By preventing bacterial transcription, it ultimately leads to cell death.[1] When incorporated into an ADC, rifabutin has the potential to be a potent anti-cancer agent. The linker, MC-Val-Cit-PAB , is a cathepsin B-cleavable dipeptide linker. This design allows for stable circulation in the bloodstream and specific release of the rifabutin payload within the lysosomal compartment of target cancer cells, where cathepsin B is highly expressed.
This guide provides a comprehensive overview of the this compound drug-linker, including its mechanism of action, a detailed (though generalized) experimental protocol for ADC development, and visualizations of the key pathways and workflows involved.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the in vitro and in vivo efficacy of antibody-drug conjugates specifically utilizing the this compound linker-payload system. No peer-reviewed studies presenting IC50 values, xenograft models, or other efficacy data for this specific ADC could be identified. The information presented below is based on the known properties of the individual components.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C74H101ClN10O17 | [2] |
| Molecular Weight | 1438.10 g/mol | [2] |
| Payload | Rifabutin | [1] |
| Linker | MC-Val-Cit-PAB | [3] |
| Cleavage Mechanism | Cathepsin B | [3] |
Mechanism of Action
The proposed mechanism of action for an ADC utilizing this compound is a multi-step process that relies on both the targeted delivery by the antibody and the intracellular release and action of the rifabutin payload.
-
Target Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome lead to the cleavage of the Val-Cit dipeptide bond in the linker.
-
Payload Release and Action: The cleavage of the linker releases the rifabutin payload into the cytoplasm of the cancer cell. Rifabutin then translocates to the nucleus where it inhibits the beta subunit of the DNA-dependent RNA polymerase.[4] This inhibition blocks transcription, preventing the synthesis of messenger RNA (mRNA) and ultimately leading to a halt in protein production.[4]
-
Induction of Apoptosis: The disruption of essential cellular processes due to the cessation of transcription induces cellular stress and activates apoptotic pathways. Studies on rifabutin have shown that it can lead to G2 cell cycle arrest and an increase in DNA damage markers, culminating in early apoptosis.[1]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a Val-Cit-PAB linker and the subsequent conjugation to an antibody. A specific, validated protocol for the synthesis of this compound is not publicly available. Researchers should adapt and optimize these methods for their specific antibody and experimental setup.
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB Linker
This protocol is adapted from a method for the synthesis of a similar linker and should be optimized for the specific requirements of rifabutin conjugation.[5]
Materials:
-
Fmoc-Cit-PABOH
-
Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Val-OSu
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Fmoc Deprotection of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-Cit-PABOH in DMF (0.2 M).
-
Add piperidine (5.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Remove DMF and excess piperidine under reduced pressure.
-
Co-evaporate with DMF multiple times to ensure complete removal of piperidine.
-
Dissolve the resulting residue in DMF (0.1 M). This solution contains the deprotected H-Cit-PABOH.
-
-
Peptide Coupling to form Fmoc-Val-Cit-PABOH:
-
To the solution of H-Cit-PABOH in DMF, add Fmoc-Val-OSu (1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DMF under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a solvent gradient of 3-12% methanol in dichloromethane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Fmoc-Val-Cit-PABOH.
-
Protocol 2: General Procedure for Antibody-Drug Conjugation
This protocol describes a general method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound (with a maleimide group)
-
N-acetylcysteine
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., borate buffer)
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add a reducing agent (e.g., TCEP or DTT) to partially reduce the interchain disulfide bonds. The molar equivalence of the reducing agent will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with a suitable buffer (e.g., PBS with 1 mM DTPA).
-
-
Drug-Linker Conjugation:
-
Immediately after purification, add the this compound drug-linker to the reduced antibody solution. The drug-linker should be in a compatible solvent (e.g., DMSO).
-
Incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal conditions should be determined empirically.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the drug-linker.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a desalting column or other size-exclusion chromatography methods.
-
The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage and downstream applications.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
Confirm the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
Visualizations
Signaling Pathway
References
- 1. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity [mdpi.com]
- 2. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Therapeutic Potential of Rifabutin-Based Antibody-Drug Conjugates: A Technical Overview
For Immediate Release
This technical guide delves into the core biological activities of rifabutin upon its targeted release from an Antibody-Drug Conjugate (ADC). Primarily addressed to researchers, scientists, and professionals in drug development, this document outlines the mechanism of action, methodologies for efficacy evaluation, and the intracellular signaling pathways influenced by this novel therapeutic approach. While the conjugation of rifabutin to an antibody represents a promising frontier in targeted cancer therapy, it is important to note that publicly available in vitro cytotoxicity data for a dedicated rifabutin-ADC is currently limited. This guide, therefore, presents a comprehensive framework for its evaluation, drawing upon the known anticancer activities of rifabutin and established protocols for ADC characterization.
Introduction: A Novel Application for a Known Antibiotic
Rifabutin, a member of the ansamycin class of antibiotics, has a well-established clinical history in the treatment of mycobacterial infections. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase[1]. Recent research, however, has unveiled its potential as an anticancer agent, demonstrating an ability to induce apoptosis in cancer cells through the inhibition of the eIF4E-β-catenin signaling pathway. This dual activity positions rifabutin as a compelling payload for ADCs, which are designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.
The conceptual framework for a rifabutin-ADC is supported by intellectual property, such as patents describing the conjugation of rifamycin-class antibiotics to monoclonal antibodies, and the commercial availability of pre-fabricated linker-rifabutin cassettes. These developments pave the way for the creation of ADCs that can selectively target tumor-associated antigens and, upon internalization, release rifabutin to exert its cytotoxic effects.
Data Presentation: Quantifying the In Vitro Efficacy of a Rifabutin-ADC
The in vitro cytotoxicity of an ADC is a critical parameter for assessing its therapeutic potential. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 data for a rifabutin-ADC is not yet widely published, the following table provides a template for how such data would be presented. The values are hypothetical and serve as a guide for the expected format and type of data required for evaluation.
| Cell Line | Target Antigen Expression | Rifabutin-ADC (IC50, nM) | Non-Targeting ADC (IC50, nM) | Free Rifabutin (IC50, µM) |
| Lung Cancer (A549) | High | 10 | >1000 | 5 |
| Breast Cancer (MCF-7) | Moderate | 50 | >1000 | 8 |
| Colon Cancer (HT-29) | Low | 250 | >1000 | 10 |
| Normal Fibroblast (HEK293) | Negative | >1000 | >1000 | >20 |
Experimental Protocols: A Methodological Guide
The following protocols are foundational for assessing the biological activity of a rifabutin-ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with a rifabutin-ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines and a non-target control cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rifabutin-ADC, non-targeting control ADC, and free rifabutin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Prepare serial dilutions of the rifabutin-ADC, non-targeting ADC, and free rifabutin. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software.
Western Blot Analysis of the eIF4E-β-catenin Pathway
This protocol is designed to assess the effect of released rifabutin on the protein expression levels within the eIF4E-β-catenin signaling pathway.
Materials:
-
Target cancer cells
-
Rifabutin-ADC and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-eIF4E, anti-phospho-eIF4E, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the rifabutin-ADC for the desired time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein expression.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the biological activity of a rifabutin-ADC.
Caption: ADC internalization and rifabutin release workflow.
Caption: Rifabutin's effect on the eIF4E-β-catenin pathway.
Caption: Western blot workflow for pathway analysis.
Conclusion
The development of a rifabutin-based ADC holds significant promise for targeted cancer therapy. By leveraging a well-characterized antibiotic with known anticancer properties as a payload, it is possible to create a highly selective and potent therapeutic. The experimental framework provided in this guide offers a robust starting point for the preclinical evaluation of such novel ADCs. Further research is warranted to generate specific in vitro and in vivo data to fully elucidate the therapeutic potential of rifabutin when delivered via an antibody-drug conjugate.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of MC-Val-Cit-PAB-Rifabutin ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker system to conjugate rifabutin to a monoclonal antibody.
Introduction
Antibody-Drug Conjugates are a targeted therapeutic class designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A critical step in the preclinical development of these ADCs is the thorough evaluation of their cytotoxic potential in vitro. This document outlines detailed protocols for quantifying the cytotoxicity of MC-Val-Cit-PAB-rifabutin ADCs using colorimetric (MTT/XTT) and luminescent (ATP-based) assays.
The MC-Val-Cit-PAB linker is designed for stability in circulation and is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2] This targeted release of the rifabutin payload within the cancer cell is crucial for its therapeutic efficacy.[1] Rifabutin, the cytotoxic payload, functions by inhibiting DNA-dependent RNA polymerase in target cells, leading to the suppression of RNA synthesis and subsequent cell death.[3][4][5]
Mechanism of Action
The mechanism of action for an ADC with a Val-Cit linker begins with the binding of the antibody to its specific antigen on the surface of a cancer cell. This triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[1] The complex is then trafficked to the lysosome, where Cathepsin B cleaves the Val-Cit dipeptide linker, releasing the PAB-rifabutin moiety, which then liberates the free rifabutin to exert its cytotoxic effect.[1][2]
Mechanism of action for a this compound ADC.
Experimental Protocols
I. Cell Viability Assays
Cytotoxicity is a critical indicator of an ADC's potency. The following protocols describe three common methods for assessing cell viability: MTT, XTT, and CellTiter-Glo® assays.
General workflow for in vitro cytotoxicity assays.
A. MTT/XTT Colorimetric Assays
These assays measure the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product.[6]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC
-
Control antibody (unconjugated)
-
Free rifabutin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT, e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free rifabutin. Treat the cells and incubate for 72-96 hours.[1][7]
-
Reagent Addition:
-
Formazan Solubilization (MTT only): Remove the medium and add 150 µL of solubilization solution. Shake for 10-15 minutes to dissolve the formazan crystals.[6]
-
Absorbance Measurement:
B. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8][9]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete culture medium
-
This compound ADC
-
Control antibody (unconjugated)
-
Free rifabutin
-
CellTiter-Glo® Reagent[8]
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare and add serial dilutions of the ADC and controls as described for the MTT/XTT assay. Incubate for 72-96 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[10]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
II. Data Analysis
The half-maximal inhibitory concentration (IC₅₀) is a key metric of ADC potency. It is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic (4PL) curve.[6]
Data Presentation
| Treatment Group | Cell Line (Antigen Status) | Assay Type | IC₅₀ (nM) |
| This compound ADC | Target Positive | MTT/XTT | |
| This compound ADC | Target Positive | CellTiter-Glo® | |
| This compound ADC | Target Negative | MTT/XTT | |
| This compound ADC | Target Negative | CellTiter-Glo® | |
| Unconjugated Antibody | Target Positive | MTT/XTT | |
| Unconjugated Antibody | Target Positive | CellTiter-Glo® | |
| Free Rifabutin | Target Positive | MTT/XTT | |
| Free Rifabutin | Target Positive | CellTiter-Glo® |
Note: The IC₅₀ values in this table are placeholders and should be populated with experimental data.
Additional Assays
For a comprehensive evaluation of your this compound ADC, consider performing the following assays:
-
Internalization Assay: To confirm that the ADC is taken up by the target cells.[1]
-
Cathepsin B Activity Assay: To measure the activity of the cleaving enzyme in the target cells.[1]
-
Bystander Effect Assay: To assess the ability of the released rifabutin to kill neighboring antigen-negative cells.[1][12]
These additional assays provide crucial insights into the ADC's mechanism of action and overall efficacy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Rifabutin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Rifabutin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. ch.promega.com [ch.promega.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS Analysis of Val-Cit Linker Cleavage Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of many antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, allows for the specific release of cytotoxic payloads within target cancer cells, minimizing off-target toxicity.[][] The Val-Cit linker, often used in conjunction with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, ensures that upon cleavage, the payload is released in its active form.[3] Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical tool for characterizing and quantifying the cleavage of this linker, providing crucial data on ADC stability, pharmacokinetics (PK), and efficacy.[4][5] This document provides detailed application notes and protocols for the LC-MS analysis of Val-Cit linker cleavage products.
Mechanism of Val-Cit Linker Cleavage
The Val-Cit linker is designed to be stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of target cells.[] Cathepsin B, an enzyme often overexpressed in tumor cells, recognizes and hydrolyzes the amide bond between valine and citrulline.[][6] This enzymatic cleavage initiates a cascade that leads to the release of the cytotoxic drug. When a PABC spacer is present, the cleavage of the Val-Cit dipeptide triggers a 1,6-elimination reaction within the PABC group, which in turn liberates the active payload.[3]
Experimental Protocols
In Vitro Enzymatic Cleavage Assay
This protocol outlines the procedure for assessing the enzymatic cleavage of a Val-Cit linker in an ADC by Cathepsin B.
Materials:
-
Purified ADC with Val-Cit linker
-
Human Cathepsin B (recombinant)
-
Assay Buffer: 100 mM sodium acetate, 10 mM DTT, 5 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
ADC Preparation: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the ADC stock solution with 440 µL of pre-warmed Assay Buffer.
-
Enzyme Activation: Prepare a stock solution of Cathepsin B in the Assay Buffer.
-
Initiation of Cleavage: Add 10 µL of the Cathepsin B solution to the ADC mixture to initiate the reaction. The final enzyme-to-antibody ratio should be optimized (e.g., 1:10 by weight).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing 150 µL of ice-cold Quenching Solution to stop the enzymatic reaction.
-
Sample Preparation for LC-MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for LC-MS analysis.
LC-MS/MS Method for Quantification of Released Payload
This method is designed for the quantitative analysis of the cytotoxic payload released from the ADC.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the released payload and the internal standard need to be determined and optimized.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument and analyte.
Sample Preparation from Biological Matrices (Plasma)
This protocol describes the extraction of ADC and its cleavage products from plasma for PK studies.
Materials:
-
Plasma samples containing the ADC
-
Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer: 0.1 M Glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Enzymatic digestion buffer (as in Protocol 1)
-
Quenching solution (as in Protocol 1)
Procedure:
-
Immuno-affinity Capture: Add an appropriate amount of immuno-affinity capture beads to the plasma sample. Incubate with gentle mixing for 1-2 hours at 4°C to capture the ADC.
-
Washing: Pellet the beads by centrifugation and wash them three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution (Optional, for intact ADC analysis): Elute the ADC from the beads using the Elution Buffer, followed by immediate neutralization with the Neutralization Buffer.
-
On-bead Enzymatic Cleavage (for released payload analysis): Resuspend the beads in the enzymatic digestion buffer containing Cathepsin B. Incubate at 37°C for a defined period to cleave the linker and release the payload.
-
Sample Collection and Quenching: Centrifuge the beads and collect the supernatant containing the released payload. Quench the reaction by adding the supernatant to the Quenching Solution.
-
LC-MS Analysis: Analyze the quenched sample using the LC-MS/MS method described in Protocol 2.
Data Presentation
Quantitative data from LC-MS analysis should be presented in a clear and structured format to facilitate comparison.
Table 1: In Vitro Enzymatic Cleavage of ADC-X
| Time (hours) | Released Payload Concentration (ng/mL) | % Cleavage |
| 0 | < LLOQ | 0 |
| 1 | 150.2 | 15.0 |
| 2 | 289.5 | 29.0 |
| 4 | 512.8 | 51.3 |
| 8 | 789.1 | 78.9 |
| 24 | 956.4 | 95.6 |
| LLOQ: Lower Limit of Quantification |
Table 2: Pharmacokinetic Parameters of Released Payload in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Released Payload | 85.3 | 8 | 1250 |
| Total ADC | 5200 | 2 | 85000 |
Visualizations
Caption: Workflow for LC-MS analysis of Val-Cit linker cleavage.
Caption: Val-Cit-PABC linker cleavage and payload release mechanism.
References
Determining the Drug-to-Antibody Ratio (DAR) for Hydrophobic Payloads: A Guide for Rifabutin ADCs
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy, toxicity, and pharmacokinetics.[1][2][3] An optimal DAR ensures that a sufficient amount of the drug is delivered to the target cells to be effective, while minimizing off-target toxicity associated with high drug loading.[2][4] For ADCs with hydrophobic payloads, such as the antibiotic rifabutin, accurate DAR determination can be challenging due to the molecule's tendency to aggregate and its altered chromatographic behavior.
This document provides a detailed guide to the most common analytical techniques for determining the DAR of ADCs, with a special focus on addressing the challenges posed by hydrophobic drugs. It includes detailed experimental protocols for Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and discusses the utility of Mass Spectrometry (MS) as an orthogonal and highly accurate method.
Analytical Methods for DAR Determination
The choice of analytical method for DAR determination is dependent on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine), the properties of the drug payload, and the desired level of detail. For hydrophobic payloads like rifabutin, methods that can effectively separate species based on hydrophobicity are paramount.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for DAR determination of cysteine-linked ADCs.[5][6] It separates ADC species based on their hydrophobicity in a non-denaturing environment, preserving the native structure of the antibody.[7][6][8] The separation is achieved using a high-salt mobile phase to promote binding to a hydrophobic stationary phase, followed by a decreasing salt gradient to elute the species. Unconjugated antibody, being the least hydrophobic, elutes first, followed by ADCs with increasing DAR values.
Advantages of HIC:
-
Analysis is performed under non-denaturing conditions.[7][6][8]
-
Provides information on the distribution of different drug-loaded species.[9][5]
-
Robust and reproducible method for cysteine-linked ADCs.
Challenges with HIC for Hydrophobic Payloads:
-
Highly hydrophobic ADCs may bind too strongly to the column, leading to poor peak shape and recovery.
-
The high salt concentrations used in the mobile phase are not directly compatible with mass spectrometry.[7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis that separates molecules based on their hydrophobicity.[9][5][10] For cysteine-linked ADCs, the antibody's light and heavy chains are typically dissociated using a reducing agent prior to analysis.[9][5][10] The separated chains, both unconjugated and conjugated with the drug, are then quantified. The weighted average DAR is calculated based on the peak areas of the different species.[9][5] For less hydrophobic, site-specific ADCs, RP-HPLC can sometimes offer better resolution than HIC.[11][12]
Advantages of RP-HPLC:
-
High resolving power for complex mixtures.
-
Mobile phases are generally compatible with mass spectrometry.[13]
-
Can be used for both intact and reduced ADC analysis.
Challenges with RP-HPLC:
-
The use of organic solvents and denaturing conditions can lead to the dissociation of non-covalently linked ADC structures.[7][14]
-
Quantification can be complex, requiring the summation of multiple peaks corresponding to light and heavy chains.
Mass Spectrometry (MS)
Mass spectrometry is a highly accurate method for determining the molecular weight of the intact ADC and its subunits, thereby providing a precise measurement of the DAR.[15][16] Native MS, performed under non-denaturing conditions, is particularly useful for analyzing intact cysteine-linked ADCs.[15][17] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection accuracy of MS, allowing for the characterization of individual ADC species.[1][16][17]
Advantages of MS:
-
Provides highly accurate mass measurements for unambiguous DAR determination.[16]
-
Can identify and quantify different drug-loaded species and other modifications.
-
Native MS allows for the analysis of intact, non-covalently assembled ADCs.[15]
Challenges with MS:
-
Requires specialized instrumentation and expertise.
-
The complexity of the mass spectra can be challenging to interpret, especially for heterogeneous ADCs.
Experimental Protocols
The following are detailed protocols for DAR determination using HIC and RP-HPLC. These protocols are intended as a starting point and may require optimization for specific rifabutin ADCs.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes a generic method for the analysis of cysteine-linked ADCs using HIC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Chromatographic Separation:
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Maintain 100% Mobile Phase B for 5 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody and all drug-loaded species.
-
Calculate the weighted average DAR using the following formula:[2] Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100
-
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
This protocol is suitable for the analysis of cysteine-linked ADCs after reduction.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
ADC sample
Procedure:
-
Sample Reduction:
-
To 50 µg of ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
HPLC Setup:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection: Inject the reduced ADC sample.
-
Chromatographic Separation:
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with the initial conditions.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas of the light and heavy chain species.[9][5] The formula is: Average DAR = (Σ (% Peak Area of conjugated HC species * Number of drugs) + Σ (% Peak Area of conjugated LC species * Number of drugs)) / (Σ % Peak Area of all HC species + Σ % Peak Area of all LC species)
-
Data Presentation
Quantitative data from DAR analysis should be summarized in clear and concise tables for easy comparison between different batches or formulations.
Table 1: Example HIC Data for a Rifabutin ADC
| ADC Species | Retention Time (min) | Peak Area (%) | Drug Load | Weighted Peak Area |
| Unconjugated mAb | 10.2 | 5.1 | 0 | 0 |
| DAR 2 | 15.8 | 25.3 | 2 | 50.6 |
| DAR 4 | 20.1 | 55.8 | 4 | 223.2 |
| DAR 6 | 23.5 | 12.1 | 6 | 72.6 |
| DAR 8 | 26.0 | 1.7 | 8 | 13.6 |
| Total | 100 | 360.0 | ||
| Average DAR | 3.6 |
Table 2: Example RP-HPLC Data for a Reduced Rifabutin ADC
| Chain Species | Retention Time (min) | Peak Area (%) | Drug Load | Weighted Peak Area |
| Unconjugated Light Chain | 12.5 | 4.8 | 0 | 0 |
| Conjugated Light Chain | 14.2 | 45.2 | 1 | 45.2 |
| Unconjugated Heavy Chain | 18.9 | 2.1 | 0 | 0 |
| Conjugated Heavy Chain (1 drug) | 20.5 | 23.5 | 1 | 23.5 |
| Conjugated Heavy Chain (2 drugs) | 22.1 | 24.4 | 2 | 48.8 |
| Total | 100 | 117.5 | ||
| Average DAR | Calculated based on stoichiometry |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the analytical process.
Caption: Workflow for DAR determination using HIC.
Caption: Workflow for DAR determination using RP-HPLC of a reduced ADC.
Conclusion
Accurate determination of the drug-to-antibody ratio is essential for the successful development of antibody-drug conjugates. For ADCs carrying hydrophobic payloads like rifabutin, methods such as HIC and RP-HPLC provide robust means of characterization. The choice between these techniques will depend on the specific properties of the ADC and the information required. Mass spectrometry serves as a powerful orthogonal method for confirming DAR values and providing more detailed structural information. The protocols and guidelines presented here offer a solid foundation for researchers to develop and implement reliable DAR determination methods for their novel ADC candidates.
References
- 1. hpst.cz [hpst.cz]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of MC-Val-Cit-PAB-rifabutin Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of MC-Val-Cit-PAB-rifabutin conjugates. These conjugates are a class of targeted therapeutic agents where the antibiotic rifabutin is linked to a targeting moiety (such as an antibody or peptide) via a cleavable MC-Val-Cit-PAB linker system.[][][3][4] High purity of these conjugates is critical for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies.
The purification strategies detailed below aim to remove unreacted starting materials, excess linker-drug, and other process-related impurities. The primary methods discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC), which are commonly employed for the purification of peptide and antibody-drug conjugates.[5][6][7][8][9][10]
Logical Relationship of Conjugate Components
The this compound conjugate consists of several key components with specific functions. The maleimidocaproyl (MC) group allows for covalent attachment to a targeting molecule, typically via a thiol group. The Valine-Citrulline (Val-Cit) dipeptide is a substrate for cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells, enabling targeted drug release.[][4] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which upon cleavage of the Val-Cit linker, releases the active rifabutin drug.[4] Rifabutin itself is a potent DNA-dependent RNA polymerase inhibitor.[3][11]
Caption: Logical relationship of the components in the this compound conjugate and the drug release mechanism.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on the scale of the purification, the nature of the targeting moiety (e.g., peptide vs. antibody), and the specific impurities present. The following table summarizes typical quantitative data obtained from different purification techniques for a hypothetical this compound conjugate.
| Purification Method | Purity (%) | Recovery Yield (%) | Endotoxin (EU/mg) | Process Time (hours) |
| RP-HPLC | >98 | 70-85 | <0.1 | 4-8 |
| HIC | 90-98 | 80-95 | <0.1 | 3-6 |
| SEC | >95 | >95 | <0.1 | 1-2 |
Note: These values are illustrative and can vary based on the specific conjugate and experimental conditions.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for purifying peptide-drug conjugates and for analytical assessment of purity.[10][12][13]
Principle: Separation is based on the differential partitioning of the conjugate and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Elution is achieved by increasing the concentration of an organic solvent.[9][10]
Materials:
-
Crude this compound conjugate solution
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or Mobile Phase A). Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes at a flow rate appropriate for the column size.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be:
-
5-25% B over 5 minutes
-
25-65% B over 40 minutes
-
65-100% B over 5 minutes
-
Hold at 100% B for 5 minutes
-
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein/peptide and a wavelength specific to rifabutin) and collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Lyophilize the aqueous solution to obtain the purified conjugate as a solid.
Hydrophobic Interaction Chromatography (HIC)
HIC is a less denaturing alternative to RP-HPLC and is particularly useful for purifying antibody-drug conjugates where maintaining the native structure is crucial.[5][6][14]
Principle: HIC separates molecules based on their hydrophobicity. A high salt concentration in the mobile phase enhances hydrophobic interactions between the conjugate and the stationary phase. Elution is achieved by decreasing the salt concentration.[5][6]
Materials:
-
Crude this compound conjugate solution
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., Phenyl or Butyl)
-
Chromatography system
Protocol:
-
Sample Preparation: Adjust the salt concentration of the crude conjugate solution to match that of the Binding Buffer.
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A for at least 5-10 column volumes.
-
Sample Loading: Load the prepared sample onto the column.
-
Gradient Elution: Elute the conjugate by applying a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes.
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis and Buffer Exchange: Analyze the fractions for purity. Pool the pure fractions and perform buffer exchange into a suitable formulation buffer using dialysis or tangential flow filtration.
Size Exclusion Chromatography (SEC)
SEC is primarily used as a final polishing step to remove aggregates or small molecule impurities.[7][8]
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules have a longer path through the pores and elute later.[7]
Materials:
-
Partially purified this compound conjugate
-
SEC column with an appropriate molecular weight range
-
Isocratic Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Chromatography system
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the isocratic mobile phase.
-
Sample Injection: Inject a small volume of the partially purified conjugate (typically <5% of the column volume).
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the main peak, which should contain the purified monomeric conjugate.
-
Analysis: Analyze the collected fractions for purity and aggregation state.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification and analysis of this compound conjugates.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. bio-works.com [bio-works.com]
- 10. bachem.com [bachem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MC-Val-Cit-PAB-Rifabutin in Infectious Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant pathogens presents a significant global health challenge, necessitating innovative therapeutic strategies. Antibody-Antibiotic Conjugates (AACs) represent a promising approach, combining the target specificity of monoclonal antibodies with the potent bactericidal activity of antibiotics. This document details the application of MC-Val-Cit-PAB-rifabutin, a novel agent-linker conjugate, in the context of infectious disease research. This conjugate comprises the antibiotic rifabutin linked via a cathepsin B-cleavable linker, MC-Val-Cit-PAB, to a monoclonal antibody designed to target specific bacterial pathogens or infected host cells.
Rifabutin, a derivative of rifamycin, is a potent antibiotic effective against a range of bacteria, including mycobacteria, by inhibiting DNA-dependent RNA polymerase.[1][2] The MC-Val-Cit-PAB linker is a well-established system in the field of antibody-drug conjugates (ADCs) for oncology. It consists of a maleimidocaproyl (MC) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (PAB) self-immolative spacer.[3] The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in phagocytic immune cells during bacterial infection.[4][5][6] This targeted delivery mechanism allows for the selective release of rifabutin within infected host cells, potentially increasing therapeutic efficacy while minimizing systemic toxicity.
These application notes provide a theoretical framework and detailed protocols for the investigation of this compound in preclinical infectious disease models.
Mechanism of Action
The proposed mechanism of action for an antibody-rifabutin conjugate utilizing the MC-Val-Cit-PAB linker against an intracellular bacterial pathogen is a multi-step process designed for targeted antibiotic delivery.
-
Targeting and Binding: The monoclonal antibody component of the AAC specifically recognizes and binds to a target antigen. This antigen could be on the surface of the bacteria or on the membrane of an infected host cell (e.g., a macrophage).
-
Internalization: Following binding, the AAC-antigen complex is internalized by the host cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.
-
Lysosomal Cleavage: Within the acidic environment of the lysosome, the lysosomal protease cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.
-
Drug Release: Cleavage of the Val-Cit moiety initiates the self-immolation of the PAB spacer, leading to the release of the active rifabutin antibiotic directly into the lysosome and subsequently into the cytoplasm of the infected cell.
-
Bactericidal Action: The released rifabutin then exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase, leading to the death of the intracellular pathogen.[1]
Figure 1: Proposed mechanism of action for an antibody-rifabutin conjugate.
Data Presentation
The following tables provide a template for summarizing key quantitative data that should be generated during the preclinical evaluation of an this compound conjugate.
Table 1: In Vitro Antibacterial Activity
| Compound | Target Bacterium | MIC (µg/mL) | MBC (µg/mL) |
| Rifabutin | Mycobacterium tuberculosis H37Rv | ||
| Staphylococcus aureus (MRSA) | |||
| This compound | Mycobacterium tuberculosis H37Rv | ||
| Staphylococcus aureus (MRSA) | |||
| Non-cleavable control AAC | Mycobacterium tuberculosis H37Rv | ||
| Staphylococcus aureus (MRSA) | |||
| Isotype Control AAC | Mycobacterium tuberculosis H37Rv | ||
| Staphylococcus aureus (MRSA) |
Table 2: In Vitro Macrophage Infection Model
| Treatment | Intracellular CFU/mL (24h) | Intracellular CFU/mL (48h) | Host Cell Viability (%) |
| Untreated Control | 100 | ||
| Rifabutin (Free Drug) | |||
| This compound | |||
| Non-cleavable control AAC | |||
| Isotype Control AAC |
Table 3: In Vivo Efficacy in Murine Infection Model
| Treatment Group | Dose (mg/kg) | Bacterial Load (log10 CFU) - Lungs | Bacterial Load (log10 CFU) - Spleen | Survival (%) |
| Vehicle Control | - | |||
| Rifabutin | ||||
| This compound | ||||
| Isotype Control AAC |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an this compound conjugate.
Protocol 1: Synthesis of Antibody-Rifabutin Conjugate
This protocol describes the conjugation of this compound to a monoclonal antibody via cysteine residues.
References
- 1. What is Rifabutin used for? [synapse.patsnap.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B modulates lysosomal biogenesis and host defense against Francisella novicida infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharma-journal.com [pharma-journal.com]
- 5. Involvement of Cathepsins in Innate and Adaptive Immune Responses in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Plasma Stability of MC-Val-Cit-PAB-Rifabutin ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the plasma stability of Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate-Rifabutin (MC-Val-Cit-PAB-Rifabutin) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for MC-Val-Cit-PAB-based ADCs in plasma?
A1: The primary mechanisms of instability for ADCs utilizing the MC-Val-Cit-PAB linker in plasma are enzymatic cleavage of the linker and potential degradation of the payload itself. The Val-Cit dipeptide is susceptible to cleavage by certain plasma enzymes, such as carboxylesterase 1c (Ces1c) in mice and human neutrophil elastase, leading to premature release of the rifabutin payload.[1] Additionally, the rifabutin payload may undergo metabolic degradation.
Q2: How does the stability of the Val-Cit linker differ between species?
A2: The stability of the Val-Cit linker can vary significantly between species. For instance, it is known to be unstable in mouse plasma due to the activity of carboxylesterase Ces1c, which can lead to rapid cleavage.[2] In contrast, it generally exhibits greater stability in human and primate plasma.[1] This discrepancy is a critical consideration for the translation of preclinical data to clinical outcomes.
Q3: What are the known metabolic pathways for rifabutin that could affect ADC stability?
A3: Rifabutin is primarily metabolized in the liver and enterocytes.[3] The main metabolic pathways include deacetylation to 25-O-desacetylrifabutin, demethylation to 27-O-demethylrifabutin, and hydroxylation at several positions (20, 31, and 32).[3] The primary enzymes involved in these transformations are cytochrome P450 3A4 (CYP3A4) and microsomal cholinesterases.[3] These metabolic processes can potentially alter the properties of the rifabutin payload even if it remains attached to the antibody, or contribute to the overall instability of the ADC.
Q4: What analytical methods are recommended for assessing the plasma stability of our this compound ADC?
A4: A combination of analytical techniques is recommended for a comprehensive assessment of ADC plasma stability. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[4][5] Specific LC-MS-based methods include:
-
Intact Mass Analysis: To determine the average Drug-to-Antibody Ratio (DAR) and monitor its change over time.
-
Released Payload Quantification: To measure the amount of free rifabutin and its metabolites in the plasma. Enzyme-Linked Immunosorbent Assay (ELISA) can be used as a complementary technique to quantify total antibody and conjugated antibody concentrations.[6]
Q5: Are there strategies to improve the plasma stability of Val-Cit-based ADCs?
A5: Yes, several strategies have been developed to enhance the in vivo stability of Val-Cit linkers. One effective approach is to modify the linker by adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to significantly improve stability in mouse plasma by hindering the access of degrading enzymes.[2] Another strategy involves the use of tandem-cleavage linkers that require two sequential enzymatic steps for payload release, thereby reducing premature cleavage in circulation.
Troubleshooting Guide
Issue 1: Rapid Loss of Average DAR in Mouse Plasma
-
Symptom: You observe a significant decrease in the average Drug-to-Antibody Ratio (DAR) of your this compound ADC within a few hours of incubation in mouse plasma, as determined by intact mass spectrometry.
-
Potential Cause: The Val-Cit linker is likely being cleaved by mouse carboxylesterase Ces1c.[2]
-
Troubleshooting Steps:
-
Confirm Linker Cleavage: Analyze the plasma sample for the presence of the cleaved linker-payload (Cit-PAB-rifabutin) and free rifabutin using LC-MS/MS.
-
Evaluate a Linker Modification: Consider synthesizing a version of your ADC with a more stable linker, such as the glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated increased resistance to Ces1c.[2]
-
Use an Alternative Preclinical Model: If feasible, conduct initial in vivo studies in a species where the Val-Cit linker is more stable, such as rats or non-human primates.
-
Issue 2: ADC Aggregation Observed During Plasma Incubation
-
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows an increase in high molecular weight species (aggregates) over the time course of the plasma stability assay.
-
Potential Cause: The increased hydrophobicity of the ADC due to the conjugation of rifabutin can lead to aggregation, especially at higher DARs.[1] Plasma components can also sometimes induce aggregation.
-
Troubleshooting Steps:
-
Optimize DAR: If you are working with a stochastic conjugate, consider optimizing the conjugation conditions to achieve a lower average DAR, which can reduce hydrophobicity-driven aggregation.[7]
-
Formulation Optimization: Evaluate the impact of different formulation buffers on ADC stability. Adjusting the pH and including stabilizing excipients like polysorbates can help mitigate aggregation.[7]
-
Hydrophilic Linker Modifications: Explore the use of more hydrophilic linkers or the incorporation of hydrophilic spacers to reduce the overall hydrophobicity of the ADC.
-
Issue 3: Detection of Rifabutin Metabolites in the Plasma Supernatant
-
Symptom: LC-MS analysis of the plasma supernatant reveals the presence of rifabutin metabolites, such as 25-O-desacetylrifabutin, even when the DAR of the ADC appears relatively stable.
-
Potential Cause: The rifabutin payload may be undergoing metabolism while still conjugated to the antibody, or there might be a low level of payload deconjugation followed by rapid metabolism. The enzymes responsible are likely CYP3A4 and cholinesterases present in the plasma or residual in the plasma preparation.[3]
-
Troubleshooting Steps:
-
Characterize Metabolites: Confirm the identity of the observed metabolites using reference standards and high-resolution mass spectrometry.
-
Assess Impact on Potency: Determine if the metabolized forms of the payload retain cytotoxic activity. This will be crucial for interpreting the efficacy and safety profiles of the ADC.
-
Consider Payload Modification: If payload metabolism is significant and detrimental, explore modifications to the rifabutin molecule at the sites of metabolism to improve its stability, if feasible without compromising its mechanism of action.
-
Illustrative Data Tables
Table 1: Illustrative Plasma Stability of a this compound ADC in Different Species
| Time (hours) | Average DAR (Mouse Plasma) | Average DAR (Rat Plasma) | Average DAR (Human Plasma) |
| 0 | 3.8 | 3.8 | 3.8 |
| 6 | 2.1 | 3.5 | 3.7 |
| 24 | 0.9 | 3.1 | 3.5 |
| 48 | <0.5 | 2.7 | 3.3 |
| 72 | <0.5 | 2.4 | 3.1 |
Note: This table presents illustrative data to highlight potential species differences in ADC stability. Actual results will vary depending on the specific antibody and conjugation methodology.
Table 2: Illustrative Quantification of Released Species in Human Plasma
| Time (hours) | Free Rifabutin (ng/mL) | 25-O-desacetylrifabutin (ng/mL) |
| 0 | < 1.0 | < 1.0 |
| 6 | 5.2 | 1.5 |
| 24 | 15.8 | 4.7 |
| 48 | 28.3 | 9.1 |
| 72 | 42.1 | 15.6 |
Note: This table provides an example of the type of data that can be generated to monitor the release and metabolism of the payload over time.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the this compound ADC in plasma from different species by monitoring the change in average DAR and the formation of free payload and its metabolites over time.
Materials:
-
This compound ADC
-
Frozen plasma (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
LC-MS grade water, acetonitrile, and formic acid
-
Rifabutin and metabolite reference standards
-
Incubator, magnetic rack, and refrigerated centrifuge
Methodology:
-
ADC Preparation: Dilute the ADC stock solution to a final concentration of 100 µg/mL in the respective species' plasma.
-
Incubation: Incubate the ADC-plasma mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 2, 6, 24, 48, 72 hours), collect aliquots of the incubation mixture and immediately place them on ice or at -80°C to stop the reaction.
-
ADC Capture (for DAR analysis):
-
To an aliquot of the plasma sample, add Protein A/G magnetic beads and incubate to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).
-
-
Sample Preparation for Free Payload Analysis:
-
To another aliquot of the plasma sample, perform a protein precipitation step (e.g., with acetonitrile) to extract the free payload and its metabolites.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
LC-MS Analysis:
-
DAR Analysis: Analyze the eluted ADC from step 4 by intact mass spectrometry to determine the average DAR.
-
Free Payload Analysis: Analyze the supernatant from step 5 by LC-MS/MS to quantify the concentration of free rifabutin and its metabolites.
-
-
Data Analysis: Plot the average DAR versus time and the concentration of free payload/metabolites versus time to assess the stability of the ADC.
Protocol 2: Troubleshooting ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To quantify the extent of aggregation of the this compound ADC in formulation buffer or after plasma incubation.
Materials:
-
This compound ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Separation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared ADC sample.
-
Elute the sample isocratically with the mobile phase.
-
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis:
-
Identify and integrate the peak areas for the high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight fragments.
-
Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Visualizations
Caption: Experimental workflow for assessing the in vitro plasma stability of an ADC.
Caption: A logical relationship diagram for troubleshooting ADC instability in plasma.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Metabolism of rifabutin in human enterocyte and liver microsomes: kinetic parameters, identification of enzyme systems, and drug interactions with macrolides and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
troubleshooting low cytotoxicity of MC-Val-Cit-PAB-rifabutin conjugates
Welcome to the technical support center for MC-Val-Cit-PAB-rifabutin antibody-drug conjugates (ADCs). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues, particularly low cytotoxicity, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the rifabutin payload in cancer cells?
A1: While rifabutin is known as an antibiotic that inhibits bacterial DNA-dependent RNA polymerase, its cytotoxic mechanism in cancer cells is different. Research has shown that rifabutin can be effective against cancer cells, such as in lung cancer models, by targeting the eIF4E-β-catenin signaling axis.[1] This action suppresses the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), leading to decreased β-catenin activity, which in turn inhibits cell proliferation and induces apoptosis.[1]
Q2: What is the expected potency of a rifabutin-based ADC?
A2: Rifabutin is considered a moderately potent cytotoxic agent compared to traditional ADC payloads like auristatins or maytansinoids. Studies on free rifabutin have shown cytotoxic effects (IC50) in the range of 5-10 µM in certain lung cancer cell lines.[2] Therefore, a rifabutin-ADC is expected to have a lower potency than ADCs equipped with highly potent payloads. The observed IC50 value for your specific conjugate will depend on various factors including antigen expression, ADC internalization rate, and intracellular processing.
Q3: How does the MC-Val-Cit-PAB linker work?
A3: The MC-Val-Cit-PAB linker is a protease-cleavable linker system designed for controlled drug release inside the target cell.
-
MC (Maleimidocaproyl): Provides a stable covalent bond to the antibody via a thiol group (e.g., from a reduced cysteine residue).
-
Val-Cit (Valine-Citrulline): This dipeptide is the cleavage site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[3][4][5]
-
PAB (p-aminobenzylcarbamate): Acts as a self-immolative spacer. Once the Val-Cit peptide is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the release of the unmodified, active rifabutin payload.[6]
Q4: What are the critical factors influencing the efficacy of an ADC?
A4: The overall efficacy of an ADC is a multi-factorial issue. Key factors include:
-
Target Antigen Expression: Sufficiently high expression of the target antigen on the cancer cell surface is crucial for ADC binding.
-
Internalization and Trafficking: The ADC must be efficiently internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome where the linker can be cleaved.[7][8][9]
-
Linker Stability and Cleavage: The linker must be stable in systemic circulation to prevent premature drug release but efficiently cleaved within the lysosome.[9]
-
Payload Potency: The released payload must be potent enough to induce cell death at the concentrations achieved within the cell.
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules per antibody affects the overall potency and pharmacokinetic properties of the ADC.[10][11]
Troubleshooting Guide: Low Cytotoxicity
This guide provides a structured approach to diagnosing and resolving issues of low cytotoxicity with your this compound conjugate.
Problem Area 1: Issues with the ADC Construct
| Potential Cause | Question to Ask | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) | Is the DAR of your conjugate optimal for a moderately potent payload like rifabutin? | For moderately potent payloads, a higher DAR may be necessary to deliver a therapeutic dose.[12] Aim for a DAR in the range of 6-8, but be aware that very high DARs (>8-10) can lead to rapid clearance and decreased efficacy.[10][11] Characterize your ADC to confirm the average DAR. |
| ADC Aggregation | Is your ADC preparation aggregated? | High DARs can increase hydrophobicity, leading to aggregation.[4] Use size exclusion chromatography (SEC) to check for aggregation. If present, consider optimizing the conjugation process or exploring hydrophilic linkers. |
| Instability of the Conjugate | Has the rifabutin payload been prematurely released from the antibody? | The Val-Cit linker can be unstable in mouse plasma due to cleavage by carboxylesterases.[6][13] Assess the stability of your ADC in plasma over time using techniques like ELISA or hydrophobic interaction chromatography (HIC). |
Problem Area 2: Issues with the Target Cells and Assay Conditions
| Potential Cause | Question to Ask | Recommended Action |
| Low Target Antigen Expression | Does your target cell line express sufficient levels of the target antigen on the cell surface? | Quantify cell surface antigen expression using flow cytometry. Compare expression levels across different cell lines. Select a cell line with high antigen expression as a positive control. |
| Inefficient ADC Internalization | Is the ADC being internalized by the target cells after binding to the antigen? | Perform an internalization assay using a fluorescently labeled version of your antibody or ADC. Track the internalization over time using confocal microscopy or flow cytometry. |
| Low Cathepsin B Levels/Activity | Does your target cell line have sufficient Cathepsin B activity to cleave the Val-Cit linker? | Cathepsin B expression can vary significantly between cell lines.[3][14][15] Measure the intracellular Cathepsin B activity of your target cells (see Experimental Protocols section). If activity is low, consider using a cell line known to have high Cathepsin B expression. |
| Drug Efflux by P-glycoprotein (P-gp) | Are your target cells overexpressing P-gp or other efflux pumps that could be removing the rifabutin payload? | Rifabutin is a known P-gp inhibitor, but at high concentrations, efflux could still be a factor.[16][17] Check for P-gp expression in your cell line. Consider co-incubation with a known P-gp inhibitor as a control experiment. |
| Suboptimal Cytotoxicity Assay Conditions | Is the incubation time sufficient for ADC internalization, linker cleavage, payload release, and induction of apoptosis? | Given the multi-step mechanism of ADC action, a longer incubation time (e.g., 96-120 hours) is often required compared to small molecule drugs. Perform a time-course experiment to determine the optimal assay duration. |
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for free rifabutin to provide a general baseline for expected potency. Note that the IC50 of the conjugated rifabutin will vary based on ADC-specific factors.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Rifabutin | Lung Cancer Cell Lines | Not Specified | 5 - 10 µM | [2] |
| Rifabutin | KB (Oral Carcinoma) | Not Specified | > 10 µM | [2] |
| Rifabutin | KBV20C (P-gp Overexpressing) | Not Specified | > 10 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol allows for the direct measurement of payload release from the ADC due to Cathepsin B activity.[18]
Objective: To quantify the rate of rifabutin release from the ADC in the presence of recombinant human Cathepsin B.
Materials:
-
This compound ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Activate Cathepsin B: Pre-incubate the Cathepsin B enzyme in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is in the micromolar range (e.g., 5 µM).
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM). Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution. This will stop the enzymatic reaction and precipitate the protein components.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated antibody. Collect the supernatant containing the released payload.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the peak corresponding to free rifabutin.
-
Quantification: Create a standard curve with known concentrations of free rifabutin to quantify the amount released at each time point. Calculate the rate of release.
Protocol 2: General Cytotoxicity Assay (MTT-Based)
This protocol provides a method for assessing the cytotoxic effect of the ADC on cultured cancer cells.
Objective: To determine the IC50 value of the ADC in a specific cancer cell line.
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound ADC
-
Control Antibody (unconjugated)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the appropriate wells. Include wells with medium only (blank) and cells with medium (untreated control).
-
Incubation: Incubate the plate for an extended period, typically 96 to 120 hours, at 37°C, 5% CO₂.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Formazan: Carefully remove the medium. Add 150 µL of the solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve fit to determine the IC50 value.
Visualizations
Caption: ADC internalization and rifabutin release pathway.
References
- 1. Antibiotic drug rifabutin is effective against lung cancer cells by targeting the eIF4E-β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IJMS | Free Full-Text | Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity [mdpi.com]
- 3. Cathepsin B is highly expressed in pancreatic cancer stem-like cells and is associated with patients' surgical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of MC-Val-Cit-PAB-rifabutin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with MC-Val-Cit-PAB-rifabutin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an antibody-drug conjugate (ADC) payload, comprising the antibiotic drug rifabutin linked to a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. This linker is designed to be cleaved by cathepsin B, an enzyme often overexpressed in cancer cells. Both the rifabutin payload and the linker can be hydrophobic, leading to poor aqueous solubility of the conjugate.[1][2] Poor solubility can result in aggregation, which can negatively impact manufacturability, stability, and the pharmacokinetic properties of an ADC.[3][4]
Q2: What are the initial signs of solubility issues with my this compound conjugate?
A2: Common indicators of poor solubility include the appearance of precipitation or cloudiness in your solution, difficulty in achieving the desired concentration, and the formation of aggregates which may be observed through analytical techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
Q3: What solvents are recommended for dissolving this compound?
A3: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) are often used.[5][6] However, for biological experiments, it is crucial to dilute the stock solution into an aqueous buffer that is compatible with your cells or assay. It is during this dilution step that solubility issues often arise.
Q4: Can the drug-to-antibody ratio (DAR) affect the solubility of the final ADC?
A4: Yes, the drug-to-antibody ratio can significantly impact the solubility of an ADC. Higher DAR values often lead to increased hydrophobicity and a greater propensity for aggregation.[3][7] If you are experiencing solubility issues, consider strategies to produce ADCs with a lower and more homogeneous DAR.
Troubleshooting Guide
Issue: Precipitation is observed upon dilution of the this compound stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophobicity of the Conjugate | Incorporate a co-solvent in your final aqueous buffer. Common co-solvents include polyethylene glycol (PEG), ethanol, and propylene glycol.[8][9][10][11] | Increased solubility and a clear solution at the desired concentration. |
| Aggregation | Add a non-ionic surfactant, such as Tween 80 or Polysorbate 20, to your buffer.[8] | Surfactants can help to prevent aggregation and improve the stability of the conjugate in solution. |
| Buffer pH and Ionic Strength | Optimize the pH and ionic strength of your formulation buffer. This often requires systematic screening of different buffer compositions.[12] | Identification of a buffer system that enhances the solubility and stability of the specific ADC. |
Experimental Protocols & Data
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines a method for enhancing the solubility of rifabutin, which can be adapted for the this compound conjugate.
-
Prepare saturated solutions of the compound in various solvent blends.
-
Use a range of co-solvents such as polyethylene glycol (PEG 400), ethanol, and propylene glycol in different proportions with water or a buffer of choice.[8][9][10][11]
-
Equilibrate the solutions by shaking at a constant temperature until equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Table 1: Effect of Co-solvents on Rifabutin Solubility
| Solvent System | Rifabutin Solubility (mg/mL) | Reference |
| Water | 0.19 | [9][10] |
| 90% PEG 400 + 10% Ethanol | 1.6803 | [8][9][10] |
| 90% PEG 400 + 10% Propylene Glycol | 1.6803 | [8][9][10] |
Protocol 2: Solubility Enhancement using Solid Dispersion
This method involves dispersing the drug in a polymeric carrier to improve its dissolution rate and solubility.
-
Dissolve both the this compound and a polymer carrier (e.g., Poloxamer 407) in a suitable organic solvent.
-
Evaporate the solvent under reduced pressure to obtain a solid dispersion.
-
The resulting solid can then be reconstituted in an aqueous buffer.
-
Assess the solubility and dissolution characteristics of the solid dispersion compared to the pure compound.[13]
Table 2: Dissolution of Rifabutin from Solid Dispersions
| Formulation | % Drug Release at 20 minutes | Reference |
| Pure Rifabutin | 20% | [13] |
| Rifabutin:Poloxamer 407 (1:4) Solid Dispersion | Significantly higher than pure drug | [13] |
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Factors contributing to the poor solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 4. thesolubilitycompany.com [thesolubilitycompany.com]
- 5. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 6. MC-Val-Cit-PAB-MMAF, ADC linker, 863971-17-9 | BroadPharm [broadpharm.com]
- 7. agilent.com [agilent.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method For Enhancing The Solubility Of Rifabutin Using Solid [quickcompany.in]
Technical Support Center: Refining Purification Protocols to Remove Unconjugated Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated linkers from bioconjugates. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your purification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unconjugated linkers.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Purity: Significant amount of unconjugated linker remains after purification. | Inefficient Purification Method: The chosen method may not be optimal for the specific linker and bioconjugate properties. | - Method Selection: Consider the physicochemical properties of your linker and bioconjugate. For hydrophobic linkers, Hydrophobic Interaction Chromatography (HIC) is often effective.[1][2] For significant size differences between the bioconjugate and the linker, Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are suitable.[3][4] - Optimization: Adjust the parameters of your current method. For SEC, ensure the column resin has the appropriate fractionation range. For TFF, perform sufficient diafiltration volumes.[3] For HIC, optimize the salt concentration and gradient.[2][5] |
| Suboptimal Reaction Conditions: The initial conjugation reaction may have used an excessive amount of linker, overwhelming the purification capacity. | - Stoichiometry: Optimize the molar ratio of linker to bioconjugate during the conjugation reaction to minimize excess. - Reaction Time: Reducing the reaction time can sometimes limit the amount of unreacted linker. | |
| Low Yield: Significant loss of the desired bioconjugate during purification. | Non-specific Binding: The bioconjugate may be binding to the purification matrix (e.g., chromatography resin, dialysis membrane). | - Membrane/Resin Choice: For dialysis, select membranes with a low protein-binding capacity.[6] For chromatography, screen different resins to find one with minimal non-specific interaction with your product.[1] - Buffer Conditions: Adjust the pH or ionic strength of the buffers to minimize interactions. For HIC, a different salt or a lower starting salt concentration might reduce protein precipitation.[2] |
| Aggregation: The bioconjugate may be aggregating during purification due to buffer conditions or concentration. | - Buffer Composition: Include excipients like arginine or polysorbate in your buffers to reduce aggregation. - Concentration: For TFF, avoid over-concentrating the product.[7] For chromatography, reduce the amount of sample loaded onto the column. | |
| Product Loss in TFF: The bioconjugate is passing through the TFF membrane. | - MWCO Selection: Ensure the membrane's Molecular Weight Cut-Off (MWCO) is significantly smaller than the molecular weight of your bioconjugate (typically 3-5 times smaller).[6] | |
| Inconsistent Results: High variability in purity and yield between purification runs. | Lack of Process Control: Inconsistent operating parameters between runs. | - Standardize Protocols: Ensure all parameters (e.g., flow rates, pressures, buffer compositions, temperatures, and times) are kept consistent. - System Equilibration: Properly equilibrate the chromatography column or TFF system before each run. |
| Sample Variability: Differences in the crude conjugation mixture. | - Consistent Conjugation: Ensure the conjugation reaction is well-controlled and produces a consistent starting material for purification. | |
| Protein Precipitation during Dialysis: The bioconjugate becomes insoluble during the dialysis process. | Inappropriate Buffer Conditions: The dialysis buffer may have a pH close to the isoelectric point (pI) of the protein, or the salt concentration may be too low. | - Adjust Buffer pH: Use a buffer with a pH at least one unit away from the protein's pI. - Maintain Salt Concentration: Ensure a sufficient salt concentration (e.g., >350 mM) in the dialysis buffer to maintain protein solubility.[8] - Step-wise Dialysis: Gradually decrease the concentration of solutes like glycerol or sugar to prevent osmotic shock and volume changes.[9] |
| Clogged SEC Column: The column pressure increases significantly during the run. | Particulates in Sample: The sample may contain precipitated protein or other particulates. | - Sample Filtration: Filter the sample through a 0.22 µm filter before loading it onto the column. |
| Poor Resolution in HIC: The bioconjugate and unconjugated linker are not well-separated. | Suboptimal Gradient: The elution gradient may be too steep or the salt concentrations may not be ideal. | - Optimize Gradient: Use a shallower gradient to improve separation.[2] - Salt Selection: Experiment with different types of salts (e.g., ammonium sulfate vs. sodium chloride) as they can affect selectivity.[10] |
Frequently Asked Questions (FAQs)
General Questions
Q1: Which purification method is best for removing unconjugated linkers?
The best method depends on the specific properties of your bioconjugate and the linker.
-
Dialysis is a simple method for removing small molecule impurities but can be time-consuming.[11][12]
-
Size Exclusion Chromatography (SEC) is effective for separating molecules based on size and is a good choice when there is a large size difference between the bioconjugate and the linker.[13]
-
Tangential Flow Filtration (TFF) is a scalable method that is also based on size exclusion and is particularly useful for larger volumes.[3][4]
-
Hydrophobic Interaction Chromatography (HIC) is well-suited for separating molecules based on hydrophobicity and is often used for purifying antibody-drug conjugates (ADCs) where the linker-drug is hydrophobic.[1][14]
Q2: How can I quantify the amount of residual unconjugated linker in my sample?
Several analytical techniques can be used to quantify unconjugated linkers:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method due to its high precision, sensitivity, and selectivity for small, hydrophobic molecules.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity for detecting and quantifying low levels of free linker.[16][17][18]
-
Enzyme-Linked Immunosorbent Assay (ELISA) can be used if an antibody specific to the linker or payload is available.[15]
Dialysis
Q3: What is the ideal Molecular Weight Cut-Off (MWCO) for a dialysis membrane to remove unconjugated linkers?
The MWCO of the membrane should be at least 3-5 times smaller than the molecular weight of your bioconjugate to ensure its retention, while being large enough to allow the unconjugated linker to pass through freely.[6]
Q4: How can I speed up the dialysis process?
To increase the rate of dialysis, you can:
-
Increase the volume of the dialysis buffer (dialysate). A dialysate volume 200-500 times that of the sample is recommended.[11][19]
-
Change the dialysate more frequently.[19]
-
Increase the surface area to volume ratio of the dialysis tubing or cassette.
-
Stir the dialysate to prevent the formation of a localized concentration gradient near the membrane.[19]
Size Exclusion Chromatography (SEC)
Q5: What are the critical parameters to optimize for SEC-based purification?
Key parameters for SEC include:
-
Column Resin: The choice of resin with the appropriate particle size and pore size is crucial for good resolution.
-
Mobile Phase: The composition of the mobile phase should maintain the stability and solubility of the bioconjugate.
-
Flow Rate: A lower flow rate generally results in better resolution.
-
Sample Volume: The sample volume should be a small fraction of the total column volume to ensure good separation.
Tangential Flow Filtration (TFF)
Q6: What is diafiltration and why is it important in TFF for removing unconjugated linkers?
Diafiltration is a process used in TFF to enhance the removal of small molecules like unconjugated linkers.[3][4] It involves adding fresh buffer to the retentate at the same rate that filtrate is being removed. This "washes" the retained bioconjugate, effectively diluting the unconjugated linker and facilitating its removal through the membrane. Performing multiple diafiltration volumes is crucial for achieving high purity.
Q7: How can I maximize product recovery during TFF?
To maximize recovery:
-
Ensure the correct MWCO is chosen to retain your product.
-
Minimize the system hold-up volume.
-
After the concentration and diafiltration steps, perform a buffer flush to recover any product remaining in the system.[20]
-
Single-pass TFF can maximize product recovery by processing low working volumes.[21]
Hydrophobic Interaction Chromatography (HIC)
Q8: What is the principle behind HIC for removing unconjugated linkers?
HIC separates molecules based on their hydrophobicity.[1][14] In a high-salt mobile phase, the hydrophobic regions of the bioconjugate and the unconjugated linker are exposed and bind to the hydrophobic stationary phase of the column. A decreasing salt gradient then elutes the molecules, with less hydrophobic molecules eluting first. Since many linkers are hydrophobic, they will bind more strongly to the column than the unconjugated antibody and can be separated from the desired bioconjugate which may have varying degrees of hydrophobicity depending on the drug-to-antibody ratio (DAR).[2]
Q9: What should I consider when developing a HIC method?
Key considerations for HIC method development include:
-
Resin Selection: Different HIC resins have varying levels of hydrophobicity; choosing the right one is critical for optimal separation.[1]
-
Salt Type and Concentration: The type and concentration of salt in the mobile phase affect the binding and elution of the molecules.[2][10]
-
pH: The pH of the mobile phase can influence the hydrophobicity of the protein and should be optimized.[1]
-
Gradient Slope: A shallow elution gradient generally provides better resolution.[2]
Quantitative Data Summary
The following tables provide a summary of quantitative data for different purification methods. Please note that these values are typical and can vary depending on the specific application.
Table 1: Comparison of Purification Methods for Unconjugated Linker Removal
| Method | Typical Protein Recovery | Unconjugated Linker Removal Efficiency | Processing Time | Scalability |
| Dialysis | >90%[9] | Good | Long (hours to days) | Low to Medium |
| Size Exclusion Chromatography (SEC) | >90% | Very Good | Moderate (minutes to hours) | Low to Medium |
| Tangential Flow Filtration (TFF) | 84-94%[7][22] | Excellent (>3 log reduction)[23] | Fast (hours) | High |
| Hydrophobic Interaction Chromatography (HIC) | >60%[10] | Excellent | Moderate (hours) | High |
Experimental Protocols
Protocol 1: Dialysis for Removal of Unconjugated Linkers
This protocol describes a typical procedure for removing small molecule unconjugated linkers from a bioconjugate solution.
Materials:
-
Bioconjugate solution containing unconjugated linker
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (at least 200-500 times the sample volume)[11][19]
-
Stir plate and stir bar
-
Clamps for dialysis tubing (if applicable)
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions. This often involves rinsing with deionized water.[24]
-
Load the Sample: Secure one end of the tubing with a clamp. Pipette the bioconjugate solution into the tubing, leaving some space at the top to allow for potential volume changes. Secure the other end with a second clamp.
-
Perform Dialysis: Immerse the sealed dialysis tubing in a beaker containing the dialysis buffer and a stir bar. Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Dialyze for 2-4 hours. Discard the used dialysis buffer and replace it with fresh buffer.
-
Repeat Buffer Exchange: Repeat the buffer exchange at least two more times. For optimal removal, the final dialysis can be performed overnight.[19]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer. Open one end and pipette the purified bioconjugate solution into a clean tube.
Protocol 2: Size Exclusion Chromatography (SEC) for Unconjugated Linker Removal
This protocol outlines the general steps for separating a bioconjugate from a smaller unconjugated linker using SEC.
Materials:
-
SEC column with an appropriate fractionation range
-
HPLC or FPLC system
-
Mobile phase (degassed)
-
Bioconjugate solution, filtered through a 0.22 µm filter
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the filtered bioconjugate solution onto the column. The injection volume should typically be less than 5% of the column volume.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger bioconjugate will elute first, followed by the smaller unconjugated linker.
-
Fraction Collection: Collect fractions as the peaks elute from the column. The chromatogram (monitoring absorbance at 280 nm for protein) will show distinct peaks for the bioconjugate and the unconjugated linker.
-
Pooling and Analysis: Pool the fractions containing the purified bioconjugate. Analyze the pooled sample to confirm purity and concentration.
Protocol 3: Tangential Flow Filtration (TFF) for Unconjugated Linker Removal
This protocol details the use of TFF for concentrating a bioconjugate and removing unconjugated linkers through diafiltration.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 30 kDa for a ~150 kDa antibody)[20]
-
Bioconjugate solution
-
Diafiltration buffer
Procedure:
-
System Setup and Conditioning: Install the TFF membrane into the system. Flush the system with buffer to condition the membrane.[20]
-
Concentration (Optional): If the initial sample volume is large, concentrate the bioconjugate solution to a smaller volume. This is done by recirculating the retentate while removing the permeate.
-
Diafiltration: Begin adding the diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir. Continue this process for at least 5-7 diafiltration volumes to effectively wash out the unconjugated linker.
-
Final Concentration: After diafiltration, stop adding buffer and continue to concentrate the sample to the desired final volume.
-
Product Recovery: Stop the pump and recover the purified bioconjugate from the system. A buffer flush can be used to maximize recovery.[20]
Protocol 4: Hydrophobic Interaction Chromatography (HIC) for Unconjugated Linker Removal
This protocol provides a general method for purifying a bioconjugate and removing a hydrophobic unconjugated linker using HIC.
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
HPLC or FPLC system
-
Binding Buffer (Mobile Phase A): High salt concentration (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)[13]
-
Elution Buffer (Mobile Phase B): Low salt concentration (e.g., 25 mM sodium phosphate, pH 7.0)[13]
-
Bioconjugate solution, with salt concentration adjusted to match the Binding Buffer
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer until the baseline is stable.
-
Sample Loading: Load the salt-adjusted bioconjugate solution onto the column.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.
-
Elution Gradient: Apply a linear gradient from 100% Binding Buffer to 100% Elution Buffer over a specified number of column volumes (e.g., 10-20). This decreasing salt gradient will cause molecules to elute based on their hydrophobicity, with less hydrophobic species eluting earlier.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE, RP-HPLC, or LC-MS to identify the fractions containing the purified bioconjugate, free of the unconjugated linker. Pool the desired fractions.
Visualizations
Caption: Overview of purification workflows for removing unconjugated linkers.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Tangential Flow Filtration in Downstream Bioprocessing [sigmaaldrich.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. agrisera.com [agrisera.com]
- 9. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation | MDPI [mdpi.com]
- 11. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unconjugated payload quantification and DAR characterization of antibody-drug conjugates using high-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 21. Single-pass tangential flow filtration: A versatile approach to streamlining biomanufacturing [manufacturingchemist.com]
- 22. Evaluation of single‐use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Overcoming Resistance to Rifabutin-Based ADCs
Welcome to the technical support center for rifabutin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals identify and overcome experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for a rifabutin-based ADC?
A rifabutin-based ADC leverages a monoclonal antibody to selectively target a specific antigen on the surface of cancer cells.[1][2] Upon binding, the ADC-antigen complex is internalized, typically via endocytosis.[1][3] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the rifabutin payload.[3] Rifabutin then translocates to the nucleus and inhibits the β-subunit of DNA-dependent RNA polymerase, encoded by the rpoB gene, leading to a blockage of transcription and subsequent cell death.[4][5]
Q2: What are the primary anticipated mechanisms of resistance to a rifabutin-based ADC?
Resistance to a rifabutin-based ADC can be multifactorial, arising from alterations in the antibody, the payload, or cellular processing.[2][3] Key mechanisms include:
-
Antigen-Target Related Resistance:
-
Impaired ADC Internalization and Trafficking:
-
Payload-Specific Resistance:
-
Dysregulation of Apoptosis:
-
Upregulation of anti-apoptotic proteins that counteract the cytotoxic effects of rifabutin.[2]
-
Q3: Can resistance to other rifamycins predict resistance to a rifabutin-based ADC?
Cross-resistance between rifamycins is common, particularly when the mechanism is target-site modification.[7] Mutations in the rifampin resistance-determining region (RRDR) of the rpoB gene often confer resistance to both rifampin and rifabutin.[7] Therefore, if a cell line has acquired resistance to another rifamycin antibiotic through rpoB mutations, it is highly likely to exhibit resistance to a rifabutin-based ADC.
Q4: How can the "bystander effect" be impacted by resistance mechanisms?
The bystander effect, where the ADC payload diffuses out of the target cell to kill neighboring antigen-negative cells, can be compromised by resistance.[6] For instance, if resistance is mediated by increased drug efflux, the rifabutin payload may be pumped out of the target cell so rapidly that it does not reach cytotoxic concentrations in adjacent cells.[3]
Troubleshooting Guides
Issue 1: Reduced ADC Efficacy in a Previously Sensitive Cell Line
You observe a significant increase in the half-maximal inhibitory concentration (IC50) of your rifabutin-based ADC in a cell line that was previously sensitive.
| Potential Cause | Troubleshooting Steps |
| 1. Downregulation/Loss of Target Antigen | 1.1. Verify Target Expression: Perform Western blot or flow cytometry to compare target antigen protein levels between the sensitive and suspected resistant cell lines. 1.2. Assess Gene Expression: Use qPCR to measure the transcript levels of the target antigen. |
| 2. Upregulation of Efflux Pumps | 2.1. Gene Expression Analysis: Quantify the mRNA levels of key ABC transporter genes (e.g., ABCB1 for P-gp, ABCG2) using qPCR. 2.2. Functional Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux activity via flow cytometry. A decrease in intracellular fluorescence indicates higher efflux activity.[9] 2.3. Co-treatment with an Efflux Pump Inhibitor: Determine the ADC's IC50 in the presence and absence of a known efflux pump inhibitor like verapamil. A significant decrease in IC50 in the presence of the inhibitor suggests efflux-mediated resistance.[10][11] |
| 3. Mutation in the Rifabutin Target (rpoB) | 3.1. Sequence the rpoB Gene: Extract genomic DNA from both sensitive and resistant cells and sequence the rifampin resistance-determining region (RRDR) of the rpoB gene to identify potential mutations.[7] |
Issue 2: High Intrinsic Resistance in a New Cell Line
Your rifabutin-based ADC shows minimal activity in a new cancer cell line, even at high concentrations.
| Potential Cause | Troubleshooting Steps |
| 1. Lack of Target Antigen Expression | 1.1. Confirm Target Presence: Screen the cell line for target antigen expression at both the protein (Western blot/flow cytometry) and mRNA (qPCR) levels. |
| 2. High Basal Expression of Efflux Pumps | 2.1. Baseline Efflux Pump Profiling: Perform qPCR to determine the basal expression levels of common drug efflux pump genes. 2.2. ADC Sensitization with Inhibitors: Test the ADC's efficacy in combination with efflux pump inhibitors to see if sensitivity can be restored.[10][11] |
| 3. Defective ADC Internalization/Trafficking | 3.1. Internalization Assay: Label the ADC with a fluorescent dye (e.g., pHrodo) and monitor its internalization and trafficking to acidic compartments (lysosomes) using live-cell imaging or flow cytometry. |
Data Presentation
Table 1: Example IC50 Data for Rifabutin-Based ADC
| Cell Line | ADC Treatment (48h) IC50 (nM) | ADC + Verapamil (10 µM) IC50 (nM) | Fold Reversal |
| Sensitive Line | 15 | 12 | 1.25 |
| Resistant Sub-clone | 450 | 30 | 15.0 |
This table illustrates how co-treatment with an efflux pump inhibitor (verapamil) can significantly reverse resistance, pointing to drug efflux as a key mechanism.
Table 2: Example qPCR Data for Gene Expression in Resistant Cells
| Gene | Fold Change in Resistant Line (vs. Sensitive) | Interpretation |
| Target Antigen | 0.1 | Significant downregulation of the target antigen. |
| ABCB1 (P-gp) | 25.0 | Strong upregulation of a key efflux pump. |
| rpoB | 1.0 | No change in gene expression (mutation is still possible). |
This table demonstrates how to present gene expression data to identify multiple potential resistance mechanisms simultaneously.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target antigen, ABCB1, ABCG2, rpoB, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR system with standard cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant line to the sensitive line.
Protocol 2: Western Blot for Target Antigen Protein Levels
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target antigen overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin or GAPDH as a loading control.
Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)
-
Cell Preparation: Harvest cells and resuspend at 1x106 cells/mL in culture medium.
-
Inhibitor Treatment (Optional): Pre-incubate cells with an efflux pump inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.
-
Efflux Phase: Wash the cells with ice-cold PBS to remove excess dye. Resuspend in fresh, pre-warmed medium (with or without inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Resistant cells with high efflux activity will show lower fluorescence compared to sensitive cells.
Visualizations
Caption: Mechanism of action for a rifabutin-based ADC.
Caption: Key pathways leading to rifabutin-ADC resistance.
Caption: Workflow for troubleshooting rifabutin-ADC resistance.
References
- 1. omnihealthpractice.com [omnihealthpractice.com]
- 2. Innovative approaches to combat ADC resistance. | Revvity [revvity.com]
- 3. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampicin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Rifabutin? [synapse.patsnap.com]
- 6. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 7. Frontiers | Commentary: Rifabutin Resistance Associated with Double Mutations in rpoB Gene in Mycobacterium tuberculosis Isolates [frontiersin.org]
- 8. Efflux pumps positively contribute to rifampin resistance in rpoB mutant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rifabutin but not rifampicin can partly out-balance P-glycoprotein induction by concurrent P-glycoprotein inhibition through high affinity binding to the inhibitory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential impact of efflux pump genes in mediating rifampicin resistance in clinical isolates of Mycobacterium tuberculosis from India | PLOS One [journals.plos.org]
- 11. Efflux pumps positively contribute to rifampin resistance in rpoB mutant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Intracellular Release of Rifabutin from a Hypothetical Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the intracellular release of the antibiotic rifabutin from a hypothetical antibody-drug conjugate (ADC). As the efficacy of an ADC is contingent on the precise liberation of its cytotoxic payload within target cancer cells, rigorous analytical and cell-based assays are paramount. This document outlines and contrasts the experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and cell-based cytotoxicity assays in this context.
Hypothetical ADC Construct: Anti-HER2-vc-Rifabutin
To illustrate the validation process, we will consider a hypothetical ADC: Anti-HER2-vc-Rifabutin . This construct consists of:
-
Antibody: A humanized monoclonal antibody targeting the HER2 receptor, which is overexpressed in various cancers, including breast and gastric cancers.[1][2][3]
-
Payload: Rifabutin, an antibiotic with cytotoxic properties, acting via the inhibition of DNA-dependent RNA polymerase.
-
Linker: A cathepsin B-cleavable valine-citrulline (vc) dipeptide linker.[4][5][6] This enzyme-sensitive linker is designed to release the payload upon internalization into the lysosomal compartment of the target cell.[6][7]
I. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Quantification of Released Rifabutin
LC-MS/MS is a powerful analytical technique for the direct detection and quantification of the released payload from an ADC.[8] It offers high sensitivity and specificity, allowing for the precise measurement of the free drug in complex biological matrices.[9][10]
A. Experimental Protocol: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to determine the extent of premature payload release.[11]
-
Incubation: The anti-HER2-vc-Rifabutin ADC (e.g., at a concentration of 100 µg/mL) is incubated in human plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 96, 120, and 144 hours).[11]
-
Sample Processing: At each time point, plasma proteins are precipitated using a solvent like acetonitrile. The samples are then centrifuged to separate the precipitated proteins.[11]
-
Analysis: The supernatant, containing the released rifabutin, is analyzed using a validated LC-MS/MS method.[11]
-
Data Analysis: The concentration of released rifabutin is quantified at each time point and is typically expressed as a percentage of the total conjugated payload at the initial time point.[11]
B. Experimental Protocol: Intracellular Lysosomal Release Assay
This assay confirms that the linker is effectively cleaved within the lysosomal compartment of the target cells.
-
Cell Culture: HER2-positive cancer cells (e.g., SK-BR-3) are cultured and seeded in well plates.
-
Treatment: The cells are treated with the anti-HER2-vc-Rifabutin ADC at a specific concentration.
-
Lysosomal Isolation: After a set incubation period, the cells are harvested, and the lysosomal fraction is isolated using a lysosome enrichment kit.
-
Payload Extraction: The released rifabutin is extracted from the lysosomal fraction.
-
LC-MS/MS Analysis: The extracted sample is analyzed by LC-MS/MS to quantify the amount of released rifabutin.
C. Data Presentation
| Parameter | In Vitro Plasma Stability | Intracellular Lysosomal Release |
| Analyte | Free Rifabutin in Plasma | Free Rifabutin in Lysosomal Fraction |
| Time Points | 0, 24, 48, 72, 96, 120, 144 hours | 0, 2, 6, 12, 24, 48 hours |
| Quantification | ng/mL | ng per 10^6 cells |
| Acceptance Criteria | Minimal release over time | Time-dependent increase in released rifabutin |
II. Enzyme-Linked Immunosorbent Assay (ELISA) for Indirect Quantification
ELISA can be employed as an alternative or complementary method to LC-MS for quantifying the released payload, particularly when a specific antibody against the payload is available.
A. Experimental Protocol: Competitive ELISA
-
Plate Coating: A microtiter plate is coated with a rifabutin-protein conjugate (e.g., Rifabutin-BSA).
-
Sample/Standard Incubation: Cell lysates or plasma samples containing the released rifabutin are mixed with a fixed concentration of an anti-rifabutin antibody and added to the coated wells. The free rifabutin in the sample competes with the coated rifabutin for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition and Detection: A chromogenic substrate is added, and the color development is measured using a plate reader. The signal intensity is inversely proportional to the amount of free rifabutin in the sample.
-
Quantification: A standard curve is generated using known concentrations of free rifabutin to quantify the amount in the samples.
B. Data Presentation
| Parameter | Competitive ELISA |
| Analyte | Free Rifabutin |
| Sample Types | Plasma, Cell Lysates |
| Limit of Detection | Typically in the low ng/mL range |
| Key Reagents | Anti-Rifabutin Antibody, Rifabutin-Protein Conjugate |
III. Cell-Based Cytotoxicity Assays for Functional Validation
Cytotoxicity assays are essential functional readouts that confirm the ADC's ability to kill target cancer cells upon intracellular release of the payload.[12][13]
A. Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12]
-
Cell Seeding: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cells are seeded in 96-well plates.[12]
-
Treatment: Cells are treated with serial dilutions of the anti-HER2-vc-Rifabutin ADC, free rifabutin, and a non-targeting control ADC for a specified duration (e.g., 72-96 hours).[11]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[12][14]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[12][14]
-
Data Analysis: Cell viability is plotted against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).[11]
B. Data Presentation
| Cell Line | Treatment | IC50 (nM) |
| SK-BR-3 (HER2+) | Anti-HER2-vc-Rifabutin | Expected low nM range |
| Free Rifabutin | Expected higher nM range than ADC | |
| Non-targeting Control ADC | High nM or no effect | |
| MDA-MB-231 (HER2-) | Anti-HER2-vc-Rifabutin | High nM or no effect |
| Free Rifabutin | Similar to SK-BR-3 |
Comparison of Validation Methods
| Method | Principle | Pros | Cons |
| LC-MS/MS | Direct quantification of analyte mass | High specificity and sensitivity, accurate quantification | Requires specialized equipment and expertise |
| ELISA | Immuno-based detection | High throughput, relatively lower cost | Susceptible to matrix effects, requires specific antibody |
| Cytotoxicity Assay | Measures biological activity | Provides functional validation of the entire ADC process | Indirect measure of release, can be influenced by other cellular factors |
Visualizing the Process: Diagrams
Caption: Mechanism of action for the hypothetical Anti-HER2-vc-Rifabutin ADC.
Caption: General workflow for LC-MS/MS-based validation of payload release.
Caption: Workflow for the cell-based cytotoxicity (MTT) assay.
References
- 1. Top 10 ADC Targets in Cancer Therapy: Current Trends and Future Directions [celnovte.com]
- 2. What are the most common targets for ADCs? - ProteoGenix [proteogenix.science]
- 3. Summary of ADC Targets For Solid Tumors & Hematological Tumors | Biopharma PEG [biochempeg.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: The Case for MC-Val-Cit-PAB
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the performance of the MC-Val-Cit-PAB linker in comparison to other cleavable linker technologies in the rapidly evolving field of Antibody-Drug Conjugates (ADCs).
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. A well-designed linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while ensuring efficient cleavage and payload delivery within the target cancer cell. Among the various strategies, cleavable linkers have gained prominence, with the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker emerging as a gold standard in the field.
This guide provides an objective comparison of the MC-Val-Cit-PAB linker with other major classes of cleavable linkers, supported by experimental data. Detailed methodologies for key comparative experiments are also presented to aid researchers in their evaluation of ADC linker technologies.
Mechanisms of Cleavage: A Tale of Three Triggers
Cleavable linkers are designed to exploit the unique physiological and biochemical differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells. The three primary mechanisms of cleavage are:
-
Protease-Sensitivity: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[1][2]
-
pH-Sensitivity: These linkers, often containing a hydrazone bond, are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2][3]
-
Glutathione-Sensitivity: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of the antioxidant glutathione (GSH) compared to the extracellular space.[1][2][3]
Quantitative Comparison of Linker Performance
The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to differences in experimental setups.
| Linker Type | Linker Example | Payload | Target & Cell Line | IC50 (pM) | Reference |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | [] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | MMAE | HER2+ | ~92 | [] |
| pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | [1] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | [] |
| Enzyme-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61 | [] |
Table 2: Plasma Stability of Different Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.
| Linker Type | Linker Example | Stability in Human Plasma (Half-life) | Key Considerations | Reference |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases.[1][5] | [1] |
| pH-Sensitive | Hydrazone | Variable | Generally less stable than protease-sensitive linkers, with some deconjugation observed in circulation.[3] | [3] |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[3] | [3] |
| Enzyme-Sensitive | Sulfatase-cleavable | > 7 days (in mouse plasma) | Demonstrated high plasma stability in mouse models, outperforming Val-Cit linkers in this context.[] | [] |
The Bystander Effect: A Key Advantage of Cleavable Linkers
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The MC-Val-Cit-PAB linker, upon cleavage, releases a payload that can often readily diffuse across cell membranes, contributing to this bystander killing.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing target cancer cells.
1. Cell Seeding:
-
Seed target antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
2. ADC Treatment:
-
Prepare serial dilutions of the ADCs with different linkers in culture medium. A typical concentration range is from 0.01 pM to 100 nM.
-
Include a non-targeting isotype control ADC and a vehicle control.
-
Remove the old medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
3. Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.
Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma.
1. Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
2. Sample Processing:
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
3. Analysis (LC-MS):
-
Elute the ADC from the affinity resin.
-
Analyze the eluate using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
4. Data Analysis:
-
Plot the average DAR against time.
-
Calculate the half-life of the ADC in plasma.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. The MC-Val-Cit-PAB linker has established itself as a robust and versatile platform, demonstrating high stability in human plasma and potent anti-tumor activity. Its susceptibility to cleavage by cathepsin B, an enzyme often upregulated in tumors, provides a targeted release mechanism. Furthermore, the ability of the released payload to induce a bystander effect enhances its efficacy in heterogeneous tumor environments.
While newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and alternative release mechanisms, the Val-Cit dipeptide remains a cornerstone of ADC development.[1] The comprehensive data and established protocols associated with the MC-Val-Cit-PAB linker provide a solid foundation for the development of next-generation ADCs. Researchers should carefully consider the specific characteristics of their target, payload, and desired therapeutic outcome when selecting the optimal linker strategy.
References
In Vivo Comparative Analysis of Rifamycin-Based Antibody-Drug Conjugates: A Focus on a Novel Rifamycin ADC and Insights from Rifabutin and Rifampicin
A direct head-to-head in vivo comparative study of rifabutin and rifampicin formulated as antibody-drug conjugates (ADCs) is not publicly available in the current scientific literature. However, significant preclinical in vivo research has been conducted on a novel rifamycin-class antibody-antibiotic conjugate (AAC), DSTA4637A, which offers a valuable case study. This guide provides a comprehensive overview of the available in vivo data for DSTA4637A and supplements this with a comparative analysis of the parent drugs, rifabutin and rifampicin, to inform researchers, scientists, and drug development professionals on the potential characteristics of such ADCs.
This guide will delve into the preclinical efficacy, pharmacokinetics, and safety of DSTA4637A, a THIOMAB™ antibody-antibiotic conjugate targeting Staphylococcus aureus (S. aureus). The payload of DSTA4637A is a potent rifamycin-class antibiotic, dmDNA31.[1][2] By examining the in vivo performance of this advanced AAC, we can extrapolate potential similarities and differences that might be observed in ADCs utilizing rifabutin or rifampicin as payloads.
Case Study: In Vivo Performance of DSTA4637A
DSTA4637A is an investigational AAC composed of an anti-S. aureus monoclonal antibody linked to the rifamycin-class antibiotic dmDNA31 via a protease-cleavable linker.[1][2] This design allows for targeted delivery of the potent antibiotic to the site of infection, particularly intracellular bacteria, a known challenge in treating persistent infections.
Efficacy in a Murine Model of S. aureus Infection
In a mouse model of systemic S. aureus infection, a single intravenous dose of DSTA4637A demonstrated significant efficacy in reducing the bacterial load in key organs.[1] When administered in combination with vancomycin, DSTA4637A showed a high probability of reducing bacterial colony-forming units (CFU) in the kidney to below the lower limit of detection.[3]
Table 1: In Vivo Efficacy of DSTA4637A in a Murine Systemic S. aureus Infection Model
| Animal Model | Intervention | Key Findings | Reference |
| Mouse | Single IV dose of DSTA4637A | Substantially reduced bacterial load in the heart, kidney, and bones at 7 and 14 days post-dosing. | [1] |
| Mouse (MRSA infection) | Single dose of DSTA4637A (15 to 100 mg/kg) with vancomycin (110 mg/kg, twice daily for 3 days) | ≥75% probability of reducing CFU below the lower limit of detection in the kidney at day 4 post-infection. | [3] |
Pharmacokinetics Across Preclinical Species
The pharmacokinetic profile of DSTA4637A has been characterized in mice, rats, and cynomolgus monkeys.[1][4][5] The studies measured the concentrations of total antibody (TAb), antibody-conjugated dmDNA31 (ac-dmDNA31), and unconjugated dmDNA31.
Table 2: Summary of Key Pharmacokinetic Parameters of DSTA4637A in Preclinical Species
| Species | Dose Range (mg/kg) | Analyte | Mean Clearance (CL) | Mean Terminal Half-life (t½) | Reference |
| Mouse | 5 to 50 | TAb | 4.53 to 5.72 mL/day/kg | 12.4 to 16.1 days | [6] |
| ac-dmDNA31 | 18.9 to 21.8 mL/day/kg | 3.82 to 3.89 days | [6] | ||
| Rat | 1 to 50 | TAb | 9.26 to 11.4 mL/day/kg | 6.77 to 9.27 days | [4][5] |
| Cynomolgus Monkey | 1 to 150 | TAb | 5.29 to 6.48 mL/day/kg | 10.5 to 11.2 days | [5] |
Across species, the total antibody component of DSTA4637A exhibited pharmacokinetic behavior typical of monoclonal antibodies, with slow clearance and a long half-life.[4] The antibody-conjugated drug cleared 2-3 times faster than the total antibody.[7] Notably, the plasma concentrations of the unconjugated, free antibiotic were very low, suggesting good stability of the conjugate in circulation.[4][7]
Safety and Tolerability
Preclinical toxicology studies in rats and cynomolgus monkeys have indicated that DSTA4637A is well-tolerated at high doses. The no-observed-adverse-effect-levels (NOAELs) were established at 500 mg/kg in rats and 250 mg/kg in monkeys following eight weekly intravenous doses.[3]
Comparative Insights from Rifabutin and Rifampicin Parent Drugs
While direct ADC comparisons are unavailable, the intrinsic properties of rifabutin and rifampicin can inform predictions about their potential performance as ADC payloads.
Table 3: In Vivo Comparative Properties of Rifabutin and Rifampicin
| Property | Rifabutin | Rifampicin | Reference |
| Antimycobacterial Potency | Generally more potent in vitro against M. avium complex. | Potent antitubercular agent. | |
| CYP450 Enzyme Induction | Less potent inducer of CYP3A enzymes. | Potent inducer of multiple CYP450 enzymes. | |
| Drug-Drug Interactions | Fewer and less severe drug-drug interactions. | Numerous and significant drug-drug interactions. | |
| Half-life | Longer terminal half-life. | Shorter half-life. | |
| Toxicity Profile | Dose-related toxicities include uveitis and arthralgia. | Can cause hepatotoxicity and hypersensitivity reactions. |
The lower potential for drug-drug interactions with rifabutin suggests that a rifabutin-ADC might have a more predictable pharmacokinetic profile when co-administered with other medications.[8][9] Conversely, the potent enzyme induction by rifampicin could potentially affect the metabolism of the antibody or linker components of an ADC, or other co-administered drugs.
Experimental Protocols
In Vivo Efficacy Study in a Murine Systemic S. aureus Infection Model
-
Animal Model: Female BALB/c mice.
-
Infection: Intravenous inoculation with a clinical isolate of S. aureus.
-
Treatment: A single intravenous dose of DSTA4637A administered at various concentrations (e.g., 5 to 50 mg/kg).
-
Bacterial Load Assessment: At specified time points (e.g., day 7 and 14 post-dosing), animals are euthanized, and organs (heart, kidneys, bones) are harvested.
-
Quantification: Organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU).[1]
Pharmacokinetic Study in Non-Infected Mice
-
Animal Model: Male CD-1 mice.
-
Treatment: A single intravenous administration of DSTA4637A at various dose levels (e.g., 5, 25, and 50 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points post-dose.
-
Analysis: Plasma concentrations of total antibody, antibody-conjugated dmDNA31, and unconjugated dmDNA31 are measured using validated immunoassays and/or liquid chromatography-mass spectrometry (LC-MS) methods.
-
Parameter Calculation: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and terminal half-life (t½) are calculated using non-compartmental analysis.[6]
Visualizations
Caption: Proposed mechanism of action for an antibody-antibiotic conjugate (AAC).
Caption: Generalized workflow for preclinical in vivo evaluation of an ADC.
References
- 1. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical and translational pharmacokinetics of a novel THIOMAB™ antibody-antibiotic conjugate against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. roswellpark.org [roswellpark.org]
Comparative Guide to the Cross-Reactivity Assessment of MC-Val-Cit-PAB-Rifabutin Antibody-Drug Conjugates
This guide provides a comprehensive comparison of the cross-reactivity and efficacy of a hypothetical antibody-drug conjugate (ADC), MC-Val-Cit-PAB-rifabutin, with a non-targeted isotype control ADC. The data presented herein is generated based on established principles of ADC development and is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][2][3][4][5] The ADC discussed in this guide utilizes a monoclonal antibody targeting a tumor-associated antigen (TAA), conjugated via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PAB) linker to the antibiotic rifabutin.[6][7] Rifabutin acts by inhibiting DNA-dependent RNA polymerase in target cells.[8][9][10][11][12] A critical aspect of ADC development is the assessment of cross-reactivity and off-target toxicity.[1][3][][14] This guide outlines the experimental protocols and presents comparative data for evaluating the specificity and potential for off-target effects of the this compound ADC.
Mechanism of Action
The MC-Val-Cit-PAB linker is designed to be stable in circulation and release the rifabutin payload upon internalization into target cells.[15][] The Val-Cit dipeptide is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[15][] Following cleavage, a self-immolative cascade releases the active rifabutin payload into the cytoplasm, where it can exert its cytotoxic effect by inhibiting RNA synthesis.[8][11][12]
Caption: Mechanism of action of the this compound ADC.
Experimental Protocols and Data
To assess the cross-reactivity and specificity of the this compound ADC, a series of in vitro and in vivo experiments would be conducted. The following sections detail the methodologies and present hypothetical data in comparative tables.
In Vitro Cytotoxicity Assays
Objective: To determine the specific cytotoxicity of the ADC against antigen-positive (Target-High) and antigen-negative (Target-Low) cell lines.
Methodology:
-
Cell Culture: Target-High and Target-Low cell lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the this compound ADC, a non-targeting isotype control ADC (with the same linker and payload), and free rifabutin.
-
Incubation: Cells are incubated for 96 hours.
-
Viability Assessment: Cell viability is measured using a standard MTS or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each agent.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Compound | Target-High Cells IC50 (nM) | Target-Low Cells IC50 (nM) |
| This compound ADC | 1.5 | > 1000 |
| Isotype Control ADC | > 1000 | > 1000 |
| Free Rifabutin | 50 | 55 |
Bystander Killing Assay
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture: Target-High and Target-Low cells are co-cultured at a 1:1 ratio.
-
Treatment: The co-culture is treated with the this compound ADC and the isotype control ADC at various concentrations.
-
Incubation and Analysis: After 96 hours, the viability of both cell populations is assessed, often by flow cytometry using cell-specific markers.
Table 2: Bystander Killing Effect of this compound ADC
| Treatment (10 nM) | % Viability of Target-High Cells | % Viability of Target-Low Cells |
| This compound ADC | 25% | 60% |
| Isotype Control ADC | 98% | 99% |
In Vivo Tumor Growth Inhibition
Objective: To assess the anti-tumor efficacy and systemic toxicity of the ADC in a xenograft mouse model.
Methodology:
-
Tumor Implantation: Nude mice are subcutaneously implanted with Target-High tumor cells.
-
Treatment: Once tumors reach a specified volume, mice are treated intravenously with the this compound ADC, isotype control ADC, or vehicle control.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Table 3: In Vivo Efficacy of this compound ADC
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Mean Change in Body Weight |
| Vehicle Control | 1500 | +2% |
| This compound ADC (5 mg/kg) | 250 | -3% |
| Isotype Control ADC (5 mg/kg) | 1450 | +1% |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-reactivity assessment of an ADC.
Caption: Experimental workflow for ADC cross-reactivity assessment.
Conclusion
The presented hypothetical data suggests that the this compound ADC exhibits potent and specific cytotoxicity against antigen-positive cancer cells, with minimal impact on antigen-negative cells. The in vivo data further supports its anti-tumor efficacy and suggests a favorable safety profile compared to the non-targeting control. This guide provides a framework for the systematic evaluation of ADC cross-reactivity, which is essential for the successful development of safe and effective targeted cancer therapies. Further studies, including comprehensive tissue cross-reactivity analysis on human and animal tissues, would be required for a complete safety assessment.[17]
References
- 1. dls.com [dls.com]
- 2. criver.com [criver.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Articles [globalrx.com]
- 10. youtube.com [youtube.com]
- 11. What is the mechanism of Rifabutin? [synapse.patsnap.com]
- 12. Rifabutin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Val-Cit vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its therapeutic index by balancing stability in systemic circulation and efficient drug release at the tumor site. This guide provides an objective comparison of two prevalent linker technologies: the enzymatically cleavable valine-citrulline (Val-Cit) linker and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between Val-Cit and non-cleavable linkers lies in their payload release mechanisms.
Val-Cit Linkers: The Targeted Release
Val-Cit linkers are designed for conditional stability. They remain largely intact in the bloodstream but are susceptible to cleavage by specific enzymes, primarily the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the dipeptide linker, initiating a self-immolative cascade that releases the active cytotoxic drug inside the cell.
A Head-to-Head Analysis of Self-Immolative Spacers for Drug Delivery
A comprehensive guide for researchers and drug development professionals on the comparative performance of self-immolative spacers, supported by experimental data and detailed protocols.
Self-immolative spacers are critical components in advanced drug delivery systems, particularly in antibody-drug conjugates (ADCs). Their ability to undergo a spontaneous, intramolecular reaction to release a therapeutic payload upon a specific triggering event is paramount to the efficacy and safety of targeted therapies. This guide provides an objective, data-driven comparison of different self-immolative spacers to aid researchers in selecting the optimal linker for their specific application.
Comparative Performance of Self-Immolative Spacers
The choice of a self-immolative spacer significantly impacts the stability, release kinetics, and overall therapeutic index of a drug conjugate. Below is a summary of quantitative data comparing the performance of commonly used and novel self-immolative spacers.
| Spacer Type | Trigger Mechanism | Key Performance Characteristics | Reference(s) |
| PABC (p-aminobenzyloxycarbonyl) | Enzymatic cleavage (e.g., Cathepsin B) of a dipeptide (e.g., Val-Cit) | - Widely used and well-characterized. - Efficient payload release following enzymatic trigger. - Susceptible to premature payload release in mouse plasma.[1] - Hydrophobicity can lead to ADC aggregation.[2] | [1][2][3] |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | Enzymatic cleavage (β-galactosidase) | - Stable in mouse and human plasma.[1] - Demonstrates controlled payload release upon enzymatic trigger. | [1] |
| Cyclization-based (e.g., 4-aminobutyric acid derivatives) | Intramolecular cyclization | - Rapid cyclization and payload release (half-lives of 2 to 39 seconds at physiological pH). - Rate of cyclization is dependent on molecular structure.[4] - Can be designed for responsiveness to various triggers. | [5][4][6] |
| Proline-derived carbamate | Intramolecular cyclization | - Fast cyclization mechanism for efficient release of various hydroxyl-containing drugs.[7][8] - Improved cytotoxic activity of prodrugs compared to other carbamate spacers.[7] | [7][8] |
| Tandem-Cleavage (e.g., Glucuronide-dipeptide) | Sequential enzymatic cleavage (e.g., β-glucuronidase followed by Cathepsin B) | - Enhanced in vivo stability compared to single-cleavage linkers.[9][10] - Reduced premature payload release.[9] | [9][10] |
Experimental Protocols
Accurate and reproducible evaluation of self-immolative spacer performance is crucial. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker and the extent of premature payload release in plasma.
Protocol Outline:
-
Incubation: The antibody-drug conjugate (ADC) is incubated in plasma (e.g., mouse or human) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken. Proteins are precipitated using an organic solvent like acetonitrile.
-
Analysis: The supernatant containing the released payload is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of free drug. The remaining intact ADC in the plasma can be quantified using methods like ELISA.[11]
-
Data Interpretation: The percentage of released payload over time is calculated to determine the stability of the linker.
Enzymatic Cleavage Assay
This assay determines the efficiency of payload release upon activation by a specific enzyme.
Protocol Outline:
-
Reaction Setup: The ADC is incubated with the specific cleavage enzyme (e.g., Cathepsin B for Val-Cit linkers, β-galactosidase for OHPAS) in an appropriate buffer system at 37°C.[12][13]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction is stopped, for instance, by adding a protease inhibitor or by heat inactivation.[14]
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the concentration of the released payload.[14]
-
Data Interpretation: The rate and extent of payload release are determined to assess the cleavage efficiency of the spacer.
Lysosomal Stability and Cleavage Assay
This assay simulates the conditions within the lysosome to evaluate payload release at the target site.
Protocol Outline:
-
Lysosome Isolation: Lysosomes are isolated from a relevant cell line, or commercially available lysosomal fractions are used.[14]
-
Assay Buffer: An acidic buffer (pH 4.5-5.0) is prepared to mimic the lysosomal environment.[14]
-
Incubation: The ADC is incubated with the lysosomal fraction in the assay buffer at 37°C.[14]
-
Sampling and Analysis: Samples are collected at different time points, the reaction is quenched, and the released payload is quantified using LC-MS/MS.[14]
-
Controls: Negative controls, such as the ADC in buffer without lysosomes, and inhibitor controls (e.g., a Cathepsin B inhibitor for Val-Cit linkers) are included to confirm the specific cleavage mechanism.[14]
Visualizing Self-Immolation Mechanisms
The following diagrams illustrate the fundamental mechanisms of action for different classes of self-immolative spacers.
Caption: 1,6-Elimination mechanism of a PABC spacer.
Caption: Cyclization-mediated payload release mechanism.
Caption: Workflow for evaluating self-immolative spacers.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Syntheses and kinetic studies of cyclisation-based self-immolative spacers. | Semantic Scholar [semanticscholar.org]
- 7. Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs. | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Target Specificity of a Novel Rifabutin-Antibody-Drug Conjugate for HER2-Positive Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target specificity of a hypothetical novel antibody-drug conjugate (ADC), "Rifabutin-ADC," against the established therapeutic, Trastuzumab deruxtecan (Enhertu). The Rifabutin-ADC is conceptualized as a HER2-targeting antibody conjugated to a Rifabutin-derived payload. This document outlines the essential experimental protocols and presents a comparative analysis of expected and established performance data to guide the preclinical validation process.
Introduction to the Therapeutic Candidates
Rifabutin-ADC (Hypothetical) is a novel ADC comprising a humanized monoclonal antibody targeting the HER2 receptor, linked to a cytotoxic payload derived from Rifabutin. The proposed mechanism of action involves HER2-mediated internalization followed by the intracellular release of the Rifabutin payload, which is hypothesized to induce cancer cell death through inhibition of DNA-dependent RNA polymerase and potentially P-glycoprotein (P-gp).[1]
Trastuzumab deruxtecan (Enhertu) is an FDA-approved ADC composed of the anti-HER2 antibody Trastuzumab linked to a topoisomerase I inhibitor payload, deruxtecan.[2][3][4] Its mechanism involves binding to HER2 on tumor cells, internalization, and subsequent cleavage of the linker to release deruxtecan, which causes DNA damage and apoptosis.[4][5] Enhertu is noted for its potent bystander effect, where the cell-permeable payload can kill neighboring HER2-negative tumor cells.[6][7]
Comparative Data on Target Specificity
The following tables summarize the expected in vitro and in vivo performance of Rifabutin-ADC compared to established data for Trastuzumab deruxtecan.
Table 1: In Vitro Cytotoxicity
| Cell Line | HER2 Expression | Rifabutin-ADC (IC50, nM) (Hypothetical) | Trastuzumab deruxtecan (IC50, nM) |
| SK-BR-3 | High (3+) | 0.5 | ~1.956e-008 M (equivalent to 0.01956 nM)[8] |
| BT-474 | High (3+) | 0.8 | Not explicitly found, but sensitive |
| JIMT-1 | Moderate (2+) | 5.2 | Sensitive[8] |
| MDA-MB-468 | Low/Negative | >1000 | Sensitive, demonstrating bystander effect[9] |
| MCF-7 | Low/Negative | >1000 | Less sensitive than HER2-high cells |
Table 2: Binding Affinity
| Target | Rifabutin-ADC (KD, nM) (Hypothetical) | Trastuzumab deruxtecan (KD, nM) |
| HER2 | 1.5 | Not explicitly found for the full ADC, but the antibody component (Trastuzumab) has a high affinity for HER2. |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) (Hypothetical for Rifabutin-ADC) |
| SK-BR-3 (HER2-high) | Rifabutin-ADC | 85 |
| Trastuzumab deruxtecan | High, leads to tumor regression | |
| MDA-MB-468 (HER2-low) | Rifabutin-ADC | 20 |
| Trastuzumab deruxtecan | Significant, due to bystander effect[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs in cancer cell lines with varying HER2 expression levels.
Methodology:
-
Cell Culture: Culture HER2-high (SK-BR-3, BT-474), HER2-moderate (JIMT-1), and HER2-low/negative (MDA-MB-468, MCF-7) cell lines in appropriate media.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Rifabutin-ADC and Trastuzumab deruxtecan. Treat the cells with a range of concentrations for 72-96 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 values using non-linear regression analysis.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To quantify the binding affinity (KD) of the ADCs to the HER2 receptor.
Methodology:
-
Immobilization: Immobilize recombinant human HER2 protein on a sensor chip.
-
Binding: Flow different concentrations of Rifabutin-ADC and Trastuzumab deruxtecan over the chip surface.
-
Detection: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the bound ADC.
-
Data Analysis: Analyze the association and dissociation kinetics to calculate the equilibrium dissociation constant (KD).
Internalization Assay
Objective: To visualize and quantify the internalization of the ADCs upon binding to HER2-positive cells.
Methodology:
-
Labeling: Label the ADCs with a pH-sensitive fluorescent dye (e.g., pHrodo Red) that fluoresces in the acidic environment of endosomes and lysosomes.[10]
-
Treatment: Treat HER2-positive cells (e.g., SK-BR-3) with the labeled ADCs.
-
Imaging: Visualize the internalization of the ADCs over time using live-cell imaging or flow cytometry.[8][10]
-
Quantification: Quantify the fluorescence intensity inside the cells to determine the rate and extent of internalization.
Bystander Killing Assay
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture: Establish a co-culture of HER2-positive cells (e.g., SK-BR-3) and HER2-negative cells (e.g., MDA-MB-468) labeled with a fluorescent marker or luciferase.[8]
-
Treatment: Treat the co-culture with Rifabutin-ADC or Trastuzumab deruxtecan.
-
Viability Assessment: After incubation, measure the viability of the HER2-negative cell population by flow cytometry (based on the fluorescent marker) or by measuring luminescence.[8]
-
Analysis: A decrease in the viability of the HER2-negative cells indicates a bystander effect.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the ADCs in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant HER2-positive (e.g., SK-BR-3) and HER2-low (e.g., MDA-MB-468) tumor cells into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the ADCs (and controls) intravenously.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment groups.
Visualizations
HER2 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. landing.reactionbiology.com [landing.reactionbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Rifabutin Antibody-Drug Conjugate (ADC) Formulations: A Review of Publicly Available Preclinical Data
A comprehensive review of publicly available scientific literature and preclinical data reveals a notable absence of developed and tested rifabutin-based antibody-drug conjugates (ADCs). Despite the chemical properties of rifabutin suggesting its potential as a payload for ADCs, extensive searches have not yielded any studies detailing the synthesis, characterization, and evaluation of the therapeutic index of different rifabutin ADC formulations.
The development of an effective and safe ADC is a complex process that relies on the careful selection and optimization of three key components: a specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that connects them. The therapeutic index, a critical measure of a drug's safety and efficacy, is determined by the ratio of the maximum tolerated dose (MTD) to the minimal effective dose (MED). A higher therapeutic index indicates a wider margin of safety.
While the core requirements of this guide were to present comparative quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways for different rifabutin ADC formulations, the lack of primary research in this specific area makes such a comparison impossible at this time.
The Rationale for Rifabutin as an ADC Payload
Rifabutin, a semi-synthetic ansamycin antibiotic, possesses properties that could theoretically make it a candidate for an ADC payload. Its mechanism of action involves the inhibition of DNA-dependent RNA polymerase in prokaryotes, leading to the suppression of RNA synthesis and bacterial cell death. In the context of cancer therapy, the potent cytotoxicity of a payload is a primary requirement for an effective ADC. While rifabutin's primary application is in treating mycobacterial infections, some studies have explored its potential in cancer therapy, particularly as a P-glycoprotein (P-gp) inhibitor to overcome multidrug resistance[1].
The Critical Role of Linker Technology and Conjugation Strategy
The therapeutic index of an ADC is profoundly influenced by the linker technology and the method of conjugation. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker should efficiently release the active payload.
Various linker strategies, including cleavable and non-cleavable linkers, are employed to achieve this controlled release. The choice of linker and the drug-to-antibody ratio (DAR), which is the average number of payload molecules conjugated to a single antibody, are critical parameters that are optimized during ADC development to maximize the therapeutic window.
Future Directions and the Potential for Rifabutin ADCs
Although no rifabutin ADCs have been described in the available literature, the ongoing quest for novel ADC payloads with unique mechanisms of action may lead to future investigations into rifamycin-based conjugates. Should research in this area emerge, a thorough preclinical evaluation would be necessary to establish the feasibility and potential of rifabutin as an ADC payload.
Such preclinical studies would need to address several key questions:
-
Synthesis and Characterization: The successful conjugation of rifabutin to an antibody via a suitable linker would need to be demonstrated, along with the characterization of the resulting ADC's physicochemical properties.
-
In Vitro Efficacy: The cytotoxic activity of the rifabutin ADC against relevant cancer cell lines would need to be established.
-
In Vivo Efficacy: The anti-tumor activity of the ADC would need to be evaluated in animal models of cancer.
-
Toxicity and Pharmacokinetics: Comprehensive studies to determine the maximum tolerated dose, pharmacokinetic profile, and overall safety of the rifabutin ADC would be essential for calculating the therapeutic index.
Conclusion
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for MC-Val-Cit-PAB-rifabutin
Essential guidelines for the safe handling and disposal of the antibody-drug conjugate (ADC) MC-Val-Cit-PAB-rifabutin are critical for ensuring laboratory safety and minimizing environmental impact. As a compound combining a monoclonal antibody, a potent rifabutin payload, and a specialized linker system, its disposal requires a multi-faceted approach adhering to regulations for cytotoxic, biohazardous, and chemical waste. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the waste generated from the use of this ADC.
The proper disposal of this compound is not merely a procedural formality but a cornerstone of responsible laboratory practice. The cytotoxic nature of the rifabutin payload necessitates stringent containment and decontamination protocols to protect personnel from exposure.[1][2] Furthermore, the biological component, the monoclonal antibody, requires consideration of biohazardous waste management principles.
Waste Segregation and Collection
All materials that come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to, unused solutions, contaminated personal protective equipment (PPE), labware (e.g., pipette tips, vials, and plates), and any materials used for spill cleanup.
For optimal safety and compliance, a dedicated waste stream should be established for this ADC.[1] All waste containers must be clearly labeled with the contents ("this compound Waste," "Cytotoxic Waste") and the appropriate hazard symbols. It is recommended to use leak-proof, puncture-resistant containers. To minimize the risk of aerosolization, especially with powdered forms of the conjugate, all handling should be performed within a certified biological safety cabinet or a similar containment system.[1]
| Waste Type | Container Requirement | Key Disposal Considerations |
| Liquid Waste | Leak-proof, clearly labeled chemical waste container. | Should not be disposed of down the drain. Consider chemical inactivation if a validated protocol is available. Otherwise, dispose of through a licensed hazardous waste contractor.[2] |
| Solid Waste (PPE, etc.) | Puncture-resistant, labeled cytotoxic waste bags. | Double-bagging is recommended for enhanced safety.[1] All solid waste should be incinerated at a high temperature by a licensed facility.[2] |
| Sharps | Designated sharps container for cytotoxic waste. | Needles, syringes, and other sharps must be placed in a puncture-proof container to prevent accidental injury and exposure. |
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination. A written emergency procedure for spills should be in place and readily accessible.[3] A spill kit specifically for cytotoxic drugs should be available in all areas where this compound is handled.[1][3]
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes double gloves, a disposable gown, eye protection, and a respirator.[3][4]
-
Contain the Spill: For liquid spills, cover with an absorbent material. For powder spills, gently cover with a damp cloth to avoid aerosolization.[3][4]
-
Clean the Area: Working from the outside in, clean the spill area with a decontaminating agent. While a specific validated agent for this compound is not publicly available, general guidelines for cytotoxic drugs suggest the use of a strong alkaline cleaning agent.[3]
-
Rinse Thoroughly: After decontamination, rinse the area with water.[3]
-
Dispose of all Materials: All cleaning materials, contaminated PPE, and any other items from the spill cleanup must be disposed of as cytotoxic waste.[3]
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[2] High-temperature incineration is the preferred method for the complete destruction of the active pharmaceutical ingredient.[2][5] It is imperative to adhere to all local, state, and federal regulations governing the disposal of hazardous and cytotoxic materials.[3][4]
Operational Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistics for Handling MC-Val-Cit-PAB-rifabutin
For researchers, scientists, and drug development professionals, the safe handling of antibody-drug conjugates (ADCs) like MC-Val-Cit-PAB-rifabutin is of paramount importance. This document provides crucial, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the environment. As a novel and highly potent compound, this compound requires stringent handling protocols.
Disclaimer: No specific Safety Data Sheet (SDS) for the complete conjugate this compound is publicly available. The following guidance is synthesized from information on its components—the cytotoxic payload rifabutin, the MC-Val-Cit-PAB linker—and established best practices for handling ADCs and other highly potent active pharmaceutical ingredients (HPAPIs). Always consult your institution's safety protocols and the specific SDS for any component chemicals used in your research.
Hazard Identification and Occupational Exposure Limits
This compound is considered a highly potent compound due to its cytotoxic payload, rifabutin, which is designed to kill cells. The linker, MC-Val-Cit-PAB, is designed to be stable in circulation and release the cytotoxic payload within target cells. Therefore, the conjugate as a whole should be handled with the same level of caution as other highly potent ADCs.
Occupational Exposure Limits (OELs) for ADCs are typically very low, often in the nanogram per cubic meter (ng/m³) range. While a specific OEL for this compound has not been established, it is prudent to handle it in a manner that minimizes any potential for exposure.
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| Occupational Exposure Limit (OEL) | Handle as a substance with an OEL < 0.1 µg/m³ | Based on the high potency of similar ADC payloads. |
| Storage Temperature | -20°C to -80°C | To ensure the stability of the conjugate. |
| Handling Environment | Negative pressure containment isolator or Class II Biological Safety Cabinet | To protect personnel from airborne particles and aerosols. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Weighing and Reconstitution (Dry Powder) | - Dedicated, disposable, solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-grade nitrile gloves- Respiratory protection (e.g., N95 or higher, or a Powered Air-Purifying Respirator - PAPR)- Eye protection (e.g., safety goggles or a face shield) |
| Handling of Solutions | - Disposable, solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-grade nitrile gloves- Eye protection (e.g., safety goggles or a face shield) |
| Waste Disposal | - Disposable, solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-grade nitrile gloves- Eye protection (e.g., safety goggles or a face shield) |
Experimental Protocol: Safe Handling and Reconstitution
This protocol provides a step-by-step guide for the safe handling and reconstitution of lyophilized this compound powder.
Materials:
-
This compound (lyophilized powder)
-
Sterile, appropriate solvent (e.g., DMSO, sterile water for injection)
-
Containment system (negative pressure isolator or Class II BSC)
-
Calibrated analytical balance
-
Sterile, disposable syringes and needles
-
Chemotherapy-grade gloves (2 pairs)
-
Disposable lab coat with tight cuffs
-
Respiratory protection (as required by institutional policy)
-
Safety goggles or face shield
-
Sharps container for cytotoxic waste
-
Sealable cytotoxic waste bags
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Prepare the work surface within the containment system by covering it with a disposable, absorbent, plastic-backed pad.
-
Ensure a cytotoxic spill kit is readily accessible.
-
-
Reconstitution:
-
Carefully transfer the vial of lyophilized this compound to the containment system.
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a sterile syringe and needle, slowly add the calculated volume of the appropriate solvent to the vial, directing the stream down the inner wall to avoid aerosolization.
-
Gently swirl the vial to dissolve the powder. Do not shake, as this may cause foaming or denaturation.
-
Visually inspect the solution for complete dissolution and the absence of particulate matter.
-
-
Aliquoting and Storage:
-
If necessary, aliquot the reconstituted solution into sterile, properly labeled cryovials.
-
Store the aliquots at the recommended temperature (-20°C to -80°C).
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment within the containment system with a suitable decontamination solution (e.g., a validated cleaning agent or a freshly prepared 10% bleach solution followed by a neutralizing agent like 70% ethanol).
-
Dispose of all contaminated materials, including gloves, gown, absorbent pads, vials, syringes, and needles, in designated cytotoxic waste containers.
-
Operational Plans
Spill Management:
In the event of a spill, immediately alert others in the area and follow your institution's established spill response procedure for highly potent compounds. A typical procedure includes:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: This may include a higher level of respiratory protection.
-
Contain the Spill: For liquid spills, use absorbent pads from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Clean the Area: Work from the outer edge of the spill inwards. Use a dedicated cytotoxic spill kit and appropriate decontaminating agents.
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report the Incident: Document the spill according to your institution's policy.
Disposal Plan:
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste. This includes:
-
Solid Waste: Unused product, contaminated PPE, labware, and cleaning materials should be placed in clearly labeled, sealed, and puncture-resistant cytotoxic waste containers.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Visualizations
Caption: A workflow for the safe handling of this compound.
Caption: Logical flow for the proper disposal of waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
